2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
Beschreibung
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-cyanooxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO7/c28-16-21-23(34-26(30)19-12-6-2-7-13-19)24(35-27(31)20-14-8-3-9-15-20)22(33-21)17-32-25(29)18-10-4-1-5-11-18/h1-15,21-24H,17H2/t21-,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMYTVNDIRTGMR-UARRHKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23316-67-8 | |
| Record name | 2,3,5-Tri-O-benzoyl-beta -D-ribofuranosyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide CAS 23316-67-8
An In-depth Technical Guide to 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of this compound (CAS: 23316-67-8), a pivotal intermediate in synthetic organic chemistry. As a protected ribofuranosyl cyanide, it serves as a crucial building block for the synthesis of C-nucleosides, a class of compounds with significant therapeutic potential. This guide consolidates its chemical properties, outlines a general synthetic strategy, discusses its applications in drug discovery, and presents relevant quantitative and safety data. Detailed experimental protocols for related transformations are provided to offer practical insights for laboratory application.
Introduction
This compound is a synthetic nucleoside analogue characterized by a cyanide group at the anomeric carbon of a tribenzoylated ribose sugar.[1] This structural feature makes it a valuable precursor for creating a carbon-carbon bond at the anomeric position, which is the defining characteristic of C-nucleosides. Unlike naturally occurring N-nucleosides, C-nucleosides possess enhanced metabolic stability against enzymatic cleavage, making them attractive candidates for drug development.[2] This compound is primarily utilized in research settings for the synthesis of novel antiviral and antitumor agents by interfering with various biological processes within cells.[1][3]
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 23316-67-8 | [4][5][6][7][8] |
| Molecular Formula | C₂₇H₂₁NO₇ | [4][5][7][8] |
| Molecular Weight | 471.46 g/mol | [4][7] |
| IUPAC Name | [4-(benzoyloxy)-2-(benzoyloxymethyl)-5-cyanooxolan-3-yl] benzoate | [5] |
| Synonyms | 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile | |
| Appearance | Powder | |
| Purity | ≥98.0% (HPLC) | |
| SMILES String | O=C(OC[C@H]1O--INVALID-LINK----INVALID-LINK--c2ccccc2)[C@@H]1OC(=O)c3ccccc3)c4ccccc4 | |
| InChI Key | OFMYTVNDIRTGMR-UARRHKHWSA-N | |
| Storage Temperature | Room temperature (Continental US); 4°C for long-term storage | [1][8] |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically starts from a fully protected ribose derivative. A common precursor is 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which is itself synthesized from D-ribose.[9][10] The key transformation is the stereoselective introduction of a cyanide moiety at the anomeric (C-1) position, replacing the acetyl group. This is a type of glycosylation reaction.
A widely employed method for this conversion is the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction proceeds via a stabilized oxocarbenium ion intermediate, which is then attacked by the cyanide nucleophile. The stereochemical outcome is influenced by the protecting groups and reaction conditions.
Caption: General synthetic pathway for this compound.
Applications in Drug Development
The primary application of this compound is as a versatile intermediate for synthesizing C-nucleoside analogues.[4] These analogues are of high interest in medicinal chemistry due to their isosteric relationship with natural nucleosides and their improved resistance to enzymatic degradation. The workflow from the cyanide intermediate to a potential drug candidate involves several chemical transformations to build the desired heterocyclic base at the anomeric carbon.
Caption: Workflow from intermediate to drug lead identification.
Experimental Protocols
Representative Protocol: Synthesis of a β-Glycosyl Cyanide via TMSCN
-
Objective: To synthesize a β-glycosyl cyanide from a per-O-acylated glycosyl acetate.
-
Materials:
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (2.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes for reagent addition
-
Ice bath (0°C)
-
Thin-Layer Chromatography (TLC) plate and chamber
-
Rotary evaporator
-
Glassware for workup (separatory funnel, flasks)
-
Chromatography column
-
-
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous CH₂Cl₂ (approx. 10 mL per mmol of substrate).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add TMSCN via syringe, followed by the slow, dropwise addition of TMSOTf.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
-
Quantitative Data
Predicted Mass Spectrometry Data
The following table presents the predicted collision cross-section (CCS) values for various adducts of the title compound, which are useful for mass spectrometry-based identification.[13]
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 472.13908 | 216.4 |
| [M+Na]⁺ | 494.12102 | 222.7 |
| [M-H]⁻ | 470.12452 | 225.7 |
| [M+NH₄]⁺ | 489.16562 | 221.8 |
| [M+K]⁺ | 510.09496 | 217.3 |
| [M]⁺ | 471.13125 | 213.6 |
Safety Information
It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting. The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.
| Safety Parameter | Information | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | |
| Precautionary Codes | P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312 | |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation) | |
| Recommended PPE | Gloves, Eyeshields, Dust mask type N95 (US) | [3] |
| Storage Class | 11 (Combustible Solids) | |
| WGK (Germany) | WGK 3 (severely hazardous to water) |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 2, 3, 5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide - CD BioGlyco [bioglyco.com]
- 4. scbt.com [scbt.com]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | 23316-67-8 [chemicalbook.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. usbio.net [usbio.net]
- 9. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 10. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C27H21NO7) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide: Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a pivotal intermediate in the field of nucleoside chemistry. As a protected derivative of a ribofuranosyl cyanide, it serves as a versatile building block for the synthesis of a variety of C-nucleosides.[1][2][3] These C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of the typical nitrogen-carbon bond, are of significant interest in drug development due to their potential as antiviral and antitumor agents.[4] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its synthesis and applications.
Physical and Chemical Properties
Table 1: Physical and Chemical Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₂₁NO₇ | [1] |
| Molecular Weight | 471.46 g/mol | [1] |
| CAS Number | 23316-67-8 | [1] |
| Appearance | Solid powder | [5][6] |
| Purity | ≥95% or ≥98.0% (HPLC) | [6][7] |
Spectral Data
Detailed experimental spectral data for this compound is sparse in publicly available literature. However, predicted mass spectrometry data provides insight into its fragmentation patterns.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 472.13908 |
| [M+Na]⁺ | 494.12102 |
| [M-H]⁻ | 470.12452 |
| [M+NH₄]⁺ | 489.16562 |
| [M+K]⁺ | 510.09496 |
| [M+H-H₂O]⁺ | 454.12906 |
| [M+HCOO]⁻ | 516.13000 |
| [M+CH₃COO]⁻ | 530.14565 |
| [M+Na-2H]⁻ | 492.10647 |
| [M]⁺ | 471.13125 |
| [M]⁻ | 471.13235 |
Data from PubChemLite.[8]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the benzoylation of D-ribose followed by the introduction of the cyanide group. A general workflow is outlined below.
Step 1: Protection of D-Ribose D-ribose is first per-acetylated to form an intermediate such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This is a common strategy to protect the hydroxyl groups and control the stereochemistry at the anomeric center.[7][9]
Step 2: Introduction of the Cyanide Group The acetyl group at the anomeric position is then displaced by a cyanide group. This is typically achieved using a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.
Step 3: Purification The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Reactivity and Use in C-Nucleoside Synthesis
The cyanide group at the anomeric position is a key functional handle for the construction of various heterocyclic systems, making this compound a valuable precursor for C-nucleosides.
A notable application is in the synthesis of tiazofurin and its analogs. A patent describes the conversion of this compound to 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonothioamide by reaction with hydrogen sulfide or thioacetamide.[10] This thioamide can then be cyclized to form the desired thiazole ring of tiazofurin.
Biological Relevance and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, the C-nucleosides derived from it have demonstrated significant biological activities.[4] C-nucleosides can act as mimics of natural nucleosides and interfere with various cellular processes, including DNA and RNA synthesis, leading to antiviral and anticancer effects.
The specific signaling pathways affected by C-nucleosides are diverse and depend on the final structure of the nucleoside analog. For instance, some C-nucleoside triphosphates can be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination and cell cycle arrest.[3] Others can inhibit key enzymes involved in nucleotide metabolism.[2]
It is important to note that there is currently no direct evidence in the reviewed literature linking this compound to any specific signaling pathways. Its biological relevance is primarily as a precursor to bioactive C-nucleosides. The general mechanism of action for many anticancer nucleoside analogs involves their conversion to the corresponding 5'-triphosphate, which can then inhibit DNA polymerases or be incorporated into DNA, ultimately triggering DNA damage responses and apoptosis.[3] Similarly, antiviral nucleoside analogs often target viral polymerases, inhibiting viral replication.
Conclusion
This compound is a cornerstone molecule for the synthesis of medicinally important C-nucleosides. Its well-defined chemical properties and reactivity make it an invaluable tool for medicinal chemists and drug development professionals. While further research is needed to fully characterize its physical properties and to explore the full spectrum of C-nucleosides that can be derived from it, its role as a key building block in the quest for novel antiviral and anticancer therapeutics is firmly established. The development of detailed and optimized experimental protocols for its synthesis and subsequent transformations will continue to be a priority in advancing this important area of research.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2, 3, 5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide - CD BioGlyco [bioglyco.com]
- 6. 2,3,5-Tri-O-benzoyl-b- D -ribofuranosyl cyanide purum, = 98.0 HPLC 23316-67-8 [sigmaaldrich.com]
- 7. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - this compound (C27H21NO7) [pubchemlite.lcsb.uni.lu]
- 9. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 10. WO1999000399A1 - Method of producing tiazofurin and other c-nucleosides - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a key synthetic intermediate in the development of C-nucleoside analogues, a class of compounds with significant potential in antiviral and anticancer research. Its unique structure, featuring a carbon-carbon bond between the ribose sugar and the cyano group, imparts stability against enzymatic degradation, making it an attractive scaffold for drug design. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.
Molecular Structure and Properties
This compound is a derivative of D-ribose where the hydroxyl groups at positions 2, 3, and 5 are protected by benzoyl groups, and the anomeric hydroxyl group is replaced by a cyanide group in the beta configuration.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₁NO₇ | [1] |
| Molecular Weight | 471.46 g/mol | [1] |
| CAS Number | 23316-67-8 | [1] |
| Synonym | 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis
The synthesis of this compound is typically achieved through the glycosylation of a protected ribose precursor with a cyanide source. A common and effective method involves the reaction of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with a cyanide reagent, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis from 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
This protocol is based on established methods for the synthesis of glycosyl cyanides.[2][3]
Materials:
-
1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄))
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add trimethylsilyl cyanide (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (0.2 eq) to the cooled solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound as a white solid.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 8.1 - 7.3 | m | Benzoyl groups |
| H-1' | ~5.0 | d | Anomeric proton |
| H-2', H-3', H-4' | 5.9 - 4.5 | m | Ribose protons |
| H-5'a, H-5'b | 4.8 - 4.5 | m | Ribose protons |
| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl Carbons | 166 - 164 | Benzoyl C=O |
| Aromatic Carbons | 134 - 128 | Benzoyl groups |
| Cyano Carbon | ~115 | -C≡N |
| C-1' | ~85 | Anomeric carbon |
| C-2', C-3', C-4' | 78 - 70 | Ribose carbons |
| C-5' | ~63 | Ribose carbon |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | 2260 - 2240 |
| C=O (Ester) | 1740 - 1720 |
| C-O (Ester) | 1300 - 1000 |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic) | 3000 - 2850 |
Mass Spectrometry (MS) (Predicted)
The mass spectrum would be expected to show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. Fragmentation would likely involve the loss of the benzoyl groups and cleavage of the ribose ring.
Biological Significance and Applications
This compound serves as a crucial precursor for the synthesis of C-nucleosides, which are analogues of naturally occurring nucleosides. The carbon-carbon glycosidic bond in C-nucleosides confers resistance to enzymatic cleavage by nucleoside phosphorylases, which can deactivate traditional N-nucleoside drugs.[4] This enhanced stability makes C-nucleoside analogues promising candidates for antiviral and anticancer therapies.
Antiviral and Antitumor Potential
C-nucleoside analogues have demonstrated a broad spectrum of biological activities. Their mechanism of action often involves the intracellular phosphorylation to the corresponding 5'-triphosphate, which can then inhibit viral RNA or DNA polymerases or be incorporated into the growing nucleic acid chain, leading to chain termination.[5][6] The development of novel C-nucleoside analogues from precursors like this compound is an active area of research for identifying new therapeutic agents against various viral infections and cancers.[7][8]
Signaling Pathway Inhibition by C-Nucleoside Analogues:
Caption: General mechanism of action for C-nucleoside analogues.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, provides access to a wide range of C-nucleoside analogues. The inherent stability of the C-glycosidic bond offers a significant advantage in the design of novel antiviral and antitumor agents. Further research into the synthesis of new derivatives and the elucidation of their specific mechanisms of action will undoubtedly continue to be a fruitful area of investigation for the development of next-generation therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor mechanisms and metabolism of the novel antitumor nucleoside analogues, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine and 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile: Synthesis, Properties, and Application in C-Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile, a key intermediate in the synthesis of C-nucleosides, a class of compounds with significant potential in antiviral and antitumor drug development. This document details its synthesis from D-glucose, its known synonyms and chemical properties, and its application as a precursor in the synthesis of bioactive molecules.
Chemical Identity and Synonyms
Based on its chemical structure and related compounds found in the literature, the following systematic names and synonyms can be used to identify this compound:
-
Systematic Name: 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile
-
Synonym: 2,5-Anhydro-3,4,6-tris-O-(benzoyl)-D-allononitrile
Physicochemical and Spectroscopic Data
Detailed experimental data for 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile is available from the primary literature. The following table summarizes the key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₁NO₇ | Inferred from structure |
| Molecular Weight | 483.46 g/mol | Calculated |
| Melting Point | Not Reported | |
| Optical Rotation | Not Reported | |
| ¹H NMR (CDCl₃) | Data to be extracted from primary literature | |
| ¹³C NMR (CDCl₃) | Data to be extracted from primary literature | |
| IR (KBr) | Data to be extracted from primary literature |
Synthesis of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile from D-Glucose
A key synthetic route to 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile starting from the readily available monosaccharide D-glucose has been reported.[1] This multi-step synthesis provides a reliable method for obtaining this important C-nucleoside precursor.
Experimental Protocol
Detailed step-by-step experimental procedures for the multi-step synthesis from D-glucose to the target nitrile are to be extracted from the full text of Popsavin et al., Carbohydrate Research, 1994, 260(1), 145-150.
Synthetic Workflow
The overall synthetic strategy involves the transformation of D-glucose into a suitably protected intermediate, followed by the introduction of the nitrile functionality.
Caption: Synthetic pathway from D-Glucose to the target nitrile.
Application in C-Nucleoside Synthesis
2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile is a valuable precursor for the synthesis of C-nucleosides. These compounds are analogues of natural nucleosides where the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond instead of a nitrogen-carbon bond. This modification often imparts increased metabolic stability and can lead to potent biological activities.
General Workflow for C-Nucleoside Synthesis
The nitrile group of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile can be chemically transformed into various heterocyclic systems, which constitute the "base" of the C-nucleoside.
Caption: General workflow for C-nucleoside synthesis.
Potential Signaling Pathway Inhibition
C-nucleosides derived from this precursor have been investigated for their potential to interfere with various cellular signaling pathways, particularly those involved in viral replication and cancer cell proliferation. For instance, analogues of the C-nucleoside antibiotic showdomycin have been shown to inhibit enzymes like RNA polymerase, thereby disrupting viral replication.
Caption: Inhibition of viral replication by a C-nucleoside.
Conclusion
2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile is a synthetically accessible and versatile building block for the construction of C-nucleosides. The detailed understanding of its synthesis and chemical reactivity is crucial for the development of novel therapeutic agents. Further research into the full range of C-nucleosides that can be synthesized from this precursor is warranted to explore their full potential in drug discovery.
References
safety data sheet for 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
An In-depth Technical Guide on 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
This technical guide provides a comprehensive overview of the safety, handling, and properties of this compound, a nucleoside analogue used in biochemical research.[1] Intended for researchers, scientists, and drug development professionals, this document consolidates available data to promote safe and effective use in a laboratory setting.
Disclaimer: This document is a compilation of publicly available information and is intended for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS from your supplier before handling this chemical.
Chemical Identification
This section provides key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile |
| CAS Number | 23316-67-8[2][3][4] |
| Molecular Formula | C27H21NO7[2][3][4][5] |
| Molecular Weight | 471.46 g/mol [1][3][5] |
| InChI Key | OFMYTVNDIRTGMR-UARRHKHWSA-N |
| SMILES String | O=C(OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OC(=O)c3ccccc3)c4ccccc4 |
Hazard Identification and Classification
This compound is classified as acutely toxic. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Caption: GHS Hazard Pictogram and Statements for the compound.
Physical and Chemical Properties
The following table outlines the known physical and chemical properties.
| Property | Value |
| Physical Form | Solid, powder[5] |
| Purity | ≥98.0% (HPLC) |
| Flash Point | Not applicable |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent).
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place. Recommended storage temperature is 4°C.[2][4]
-
Classified as a combustible solid (Storage Class 11).
Experimental Protocols and Workflows
Caption: General workflow for safely handling chemical powders.
Toxicological Information
This compound is classified as harmful by ingestion, skin contact, and inhalation. The cyanide group suggests that toxicity may be related to the inhibition of cellular respiration, a known mechanism of cyanide compounds. However, specific toxicological studies on this molecule are not widely published. The Agency for Toxic Substances and Disease Registry (ATSDR) provides extensive information on the toxicology of cyanide, which may be a relevant resource for understanding potential hazards.[6]
First-Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Applications in Research
This compound is a nucleoside analogue.[1] Such compounds are primarily used in nucleoside synthesis to interfere with cellular biological processes.[1] It has shown potential for application in antiviral and antitumor research.[1]
References
Commercial Suppliers and Synthetic Applications of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic utility of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide, a key building block in the synthesis of C-nucleoside analogues. C-nucleosides are a class of compounds with significant potential in antiviral and anticancer drug development due to their increased metabolic stability compared to their N-nucleoside counterparts.
Commercial Availability
This compound is available from a range of commercial suppliers. The following table summarizes key specifications from several prominent vendors to facilitate procurement for research and development purposes.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Temperature |
| Sigma-Aldrich | 23316-67-8 | C₂₇H₂₁NO₇ | 471.46 | ≥98.0% (HPLC)[1] | Room Temperature |
| Santa Cruz Biotechnology | 23316-67-8 | C₂₇H₂₁NO₇ | 471.46 | Not specified | Room Temperature |
| United States Biological | 23316-67-8 | C₂₇H₂₁NO₇ | Not specified | Highly Purified | 4°C[2] |
| Biosynth | 23316-67-8 | C₂₇H₂₁NO₇ | 471.46 | Not specified | Not specified |
| MedChemExpress | 23316-67-8 | C₂₇H₂₁NO₇ | 471.46 | Not specified | Not specified |
Note: All listed suppliers indicate that this product is for research use only and not for human or veterinary use.[3][4][5]
Synthetic Applications in C-Nucleoside Synthesis
This compound serves as a crucial precursor for the synthesis of C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond. This structural feature imparts resistance to enzymatic cleavage, a common degradation pathway for traditional N-nucleosides, thus enhancing their potential as therapeutic agents.[1] The primary synthetic utility of this compound lies in the reactivity of the nitrile group, which can be transformed into various heterocyclic systems, forming the aglycone portion of the C-nucleoside.
General Experimental Protocol for C-Nucleoside Synthesis
While specific, detailed protocols for the synthesis of a named antiviral or antitumor C-nucleoside directly from this compound are not extensively detailed in the readily available literature, a general synthetic approach can be outlined based on established organic chemistry principles for nitrile transformations. One common strategy involves the reaction of the nitrile with organometallic reagents, such as Grignard reagents, followed by cyclization to form a heterocyclic base.
Generalized Reaction Scheme:
-
Reaction with a Grignard Reagent: this compound is reacted with a suitable Grignard reagent (R-MgBr) in an anhydrous ether solvent like tetrahydrofuran (THF). The Grignard reagent adds to the nitrile carbon, forming an imine intermediate after acidic workup.
-
Cyclization to Form the Heterocycle: The resulting ketone can then undergo a condensation reaction with a hydrazine or a similar binucleophile to form the desired heterocyclic ring system (e.g., a pyrazole or a triazole).
-
Deprotection: The benzoyl protecting groups are typically removed under basic conditions, for example, using sodium methoxide in methanol, to yield the final C-nucleoside.
Disclaimer: The following is a generalized, illustrative protocol and may require significant optimization for specific target molecules.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent (e.g., ethynylmagnesium bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Sodium sulfate
-
Silica gel for column chromatography
-
Sodium methoxide in methanol
-
Dowex-50 (H⁺) resin
Procedure:
-
Step 1: Grignard Reaction. A solution of this compound in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., argon). The Grignard reagent, dissolved in THF, is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Step 2: Quenching and Extraction. The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 3: Purification of the Intermediate. The crude intermediate is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Step 4: Deprotection. The purified, protected C-nucleoside is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
Step 5: Neutralization and Final Purification. The reaction is neutralized with Dowex-50 (H⁺) resin, filtered, and the filtrate is concentrated in vacuo. The final C-nucleoside is then purified by an appropriate method, such as recrystallization or further chromatography.
Antiviral and Antitumor Potential of Derived C-Nucleosides
C-nucleosides synthesized from precursors like this compound have shown promise as both antiviral and anticancer agents.[6][7][8] Their mechanism of action often involves the inhibition of key enzymes involved in nucleic acid synthesis or the induction of apoptosis.
Example Mechanism of Action: Inhibition of Viral RNA Polymerase
Many antiviral nucleoside analogues function by being incorporated into the growing viral RNA or DNA chain, leading to chain termination. After being administered, the nucleoside analogue is typically phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then competes with the natural nucleoside triphosphates for binding to the viral polymerase.
The following diagram illustrates a generalized pathway for the activation and mechanism of action of an antiviral C-nucleoside analogue.
References
- 1. Synthesis of ribavirin 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to High-Purity 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide, a crucial intermediate in the synthesis of various nucleoside analogues with therapeutic potential. This document details its synthesis, properties, and applications, with a focus on providing actionable experimental protocols and clear data presentation for professionals in the field of drug development.
Introduction
This compound is a protected ribofuranose derivative that serves as a key building block for the synthesis of C-nucleosides.[1] C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of a nitrogen-carbon bond, are of significant interest in medicinal chemistry due to their increased metabolic stability. This stability makes them promising candidates for antiviral and antitumor agents.[2] The high purity of this intermediate is paramount to ensure the successful and efficient synthesis of the target active pharmaceutical ingredients. This guide outlines a reliable synthetic route to obtain high-purity this compound.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties and typical specifications for high-purity this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 23316-67-8 | [1] |
| Molecular Formula | C₂₇H₂₁NO₇ | [1] |
| Molecular Weight | 471.46 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Purity (HPLC) | ≥98.0% | |
| Melting Point | 127 - 133 °C | [3] |
| Optical Rotation | [a]D²⁰ = +40 ± 2° (c=1 in CHCl₃) | [3] |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents like chloroform and ethyl acetate. | [4] |
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the readily available starting material, D-ribose. The overall synthetic strategy involves the protection of the hydroxyl groups of the ribose sugar, followed by the introduction of the cyanide moiety at the anomeric position. A crucial intermediate in this pathway is 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
References
A Historical Synthesis of Ribofuranosyl Cyanides: A Technical Guide for Advancing Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribofuranosyl cyanides are pivotal intermediates in the synthesis of C-nucleosides, a class of compounds with significant therapeutic potential, including antiviral and antitumor activities. Unlike their N-nucleoside counterparts, C-nucleosides possess a carbon-carbon bond between the sugar moiety and the heterocyclic base, rendering them more resistant to enzymatic cleavage and acidic hydrolysis. This enhanced stability has made them attractive targets for drug development. This in-depth technical guide provides a historical overview of the key synthetic methodologies developed for ribofuranosyl cyanides, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid researchers in this field.
Early Synthetic Endeavors: The Dawn of Ribofuranosyl Cyanide Chemistry
The genesis of ribofuranosyl cyanide synthesis can be traced back to the broader exploration of glycosyl cyanides. Early methods relied on the reaction of glycosyl halides with heavy metal cyanides, a technique fraught with challenges including the use of toxic reagents and often yielding anomeric mixtures.
One of the earliest and most significant methods adapted for this purpose was the Koenigs-Knorr reaction , originally developed for O-glycosylation.[1][2][3][4][5] This reaction typically involves the use of a protected glycosyl halide and a silver or mercury salt as a promoter. In the context of cyanide addition, a metal cyanide, such as silver cyanide or mercuric cyanide, serves as the nucleophile.[6]
The Koenigs-Knorr Approach to Ribofuranosyl Cyanides
The general workflow for the Koenigs-Knorr synthesis of ribofuranosyl cyanides involves the reaction of a protected ribofuranosyl halide with a metal cyanide. The use of protecting groups on the ribose hydroxyls is crucial to prevent side reactions and to influence the stereochemical outcome of the reaction. Acyl protecting groups, such as benzoyl groups, at the C-2 position are known to favor the formation of the β-anomer through neighboring group participation.[4]
The Advent of Modern Synthetic Methods: Improving Efficiency and Stereoselectivity
While groundbreaking, the early methods for synthesizing ribofuranosyl cyanides had significant drawbacks, including the reliance on stoichiometric amounts of toxic heavy metal salts and often moderate yields. The latter half of the 20th century saw the development of more efficient and stereoselective methods.
The Vorbrüggen Glycosylation and its Adaptation
A significant advancement in nucleoside synthesis was the Vorbrüggen glycosylation , which utilizes silylated heterocycles and a Lewis acid catalyst.[6][7] While primarily used for the formation of N-glycosidic bonds, the principles of activating the sugar donor with a Lewis acid were adapted for C-glycosylation reactions, including the synthesis of C-nucleosides from ribofuranosyl cyanide precursors.
The key intermediate, 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl cyanide , became a cornerstone in the synthesis of various C-nucleosides.[8][9][10][11][12][13] Its synthesis often starts from the readily available 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[14] The reaction with a cyanide source, often trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), provides a more efficient and less toxic alternative to the classical Koenigs-Knorr conditions.
From Cyanide to C-Nucleoside: The Gateway to Antiviral Agents
The true value of ribofuranosyl cyanides lies in their role as versatile precursors to C-nucleosides. The cyanide group can be chemically transformed into a variety of heterocyclic bases, paving the way for the synthesis of a diverse range of nucleoside analogues with potential therapeutic applications.
A prime example is the synthesis of Ribavirin , a broad-spectrum antiviral drug. While Ribavirin itself is an N-nucleoside, the synthetic strategies developed for C-nucleosides from ribofuranosyl cyanides have been instrumental in the broader field of nucleoside analogue synthesis. The chemical logic of building a heterocyclic ring from a functionalized ribose derivative is a central theme. For instance, a ribofuranosyl cyanide can be converted to an imidate, which can then be cyclized to form a triazole ring, a core component of Ribavirin.
References
- 1. Nucleoside antibiotics. Biosynthesis of the maleimide nucleoside antibiotic, showdomycin, by Streptomyces showdoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Koenigs-Knorr Synthesis [drugfuture.com]
- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
role of benzoyl protecting groups in nucleoside synthesis
An In-depth Technical Guide to the Role of Benzoyl Protecting Groups in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multistep organic synthesis, particularly in the creation of therapeutic nucleoside analogs and oligonucleotides, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and specificity. Protecting groups are chemical moieties that are temporarily introduced to mask a reactive functional group, preventing it from participating in a reaction while transformations occur elsewhere in the molecule. The benzoyl (Bz) group is a cornerstone acyl protecting group in nucleoside chemistry, valued for its robustness and specific cleavage conditions. This technical guide provides a comprehensive overview of the core function, application, and mechanistic principles of the benzoyl protecting group in the synthesis of nucleosides and oligonucleotides.
Core Function and Application
The primary role of the benzoyl protecting group in nucleoside synthesis is to mask the exocyclic amino groups of adenine and cytosine, as well as the N3-imide position of thymine and uridine.[1][2][3] This protection is critical to prevent unwanted side reactions during key synthetic steps, most notably during the phosphoramidite coupling stage of automated solid-phase oligonucleotide synthesis.[4]
-
Exocyclic Amines (Adenosine and Cytidine): The exocyclic amines (N6 of adenine, N4 of cytosine) are nucleophilic and can react with activated phosphoramidite monomers. This would lead to undesired branched oligonucleotide chains and other impurities. The benzoyl group converts the amine into a stable amide, rendering it non-nucleophilic under the conditions required for chain elongation.[2][5]
-
Imide Function (Thymidine and Uridine): The N3 proton of the imide group in thymidine and uridine is acidic and can interfere with various reactions, including glycosylation or N1-alkylation. Protection of the N3 position with a benzoyl group effectively shields this reactive site, enabling regioselective modifications at other positions of the nucleobase.[3][6][7]
Chemical Properties and Mechanism of Action
The benzoyl group is introduced via an acylation reaction, typically using benzoyl chloride in the presence of a base like pyridine.[9] The resulting amide or imide linkage is sufficiently robust to withstand the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group during oligonucleotide synthesis and the reagents used for coupling and oxidation steps.[2]
Protection Mechanism: The Transient Method
A highly efficient one-pot procedure for the N-benzoylation of deoxynucleosides is the "transient protection" method. This approach avoids the need to first isolate a fully protected intermediate.[5][10] The hydroxyl groups of the sugar moiety are temporarily protected by reacting them with a silylating agent, such as trimethylchlorosilane (TMSCl). This directs the subsequent acylation by benzoyl chloride specifically to the exocyclic amino group. The temporary silyl ethers are then easily hydrolyzed during the aqueous work-up.[5]
Deprotection Mechanism
Upon completion of the oligonucleotide synthesis, the benzoyl groups must be removed to restore the native nucleobases. Deprotection is typically achieved through base-catalyzed hydrolysis.[1] The most common method involves treating the oligonucleotide, while still on its solid support, with concentrated aqueous ammonium hydroxide or a mixture of aqueous ammonia and methylamine (AMA).[1][4] This treatment simultaneously cleaves the oligonucleotide from the support and removes the benzoyl groups from the nucleobases and cyanoethyl groups from the phosphate backbone.[11]
Data Presentation: Reaction Conditions and Yields
The efficiency of benzoylation and deprotection steps is critical for the overall success of a synthetic campaign. The following tables summarize typical reaction conditions and reported yields for key transformations.
Table 1: Benzoylation of Nucleosides
| Nucleoside | Method | Key Reagents | Time | Temp. | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| Thymine | Direct Benzoylation | Benzoyl Chloride, Pyridine, Acetonitrile | 24 h | RT | Up to 98% | [3][9][12] |
| 2'-Deoxyadenosine | Transient Protection | TMSCl, Benzoyl Chloride, Pyridine | ~4 h | 0°C to RT | 80-95% | [5] |
| 2'-Deoxycytidine | Transient Protection | TMSCl, Isobutyryl Chloride, Pyridine | 2 h | RT | 60% | [13] |
| Adenosine | Perbenzoylation | Benzoyl Chloride, Pyridine | 3 h | RT | High | [14] |
| Uridine (2',3'-O-isopropylidene) | Direct Benzoylation | Benzoyl Chloride | - | - | High |[7][15] |
Table 2: Deprotection of Benzoyl Groups
| Reagent | Temperature | Time | Typical Yield | Notes | Reference(s) |
|---|---|---|---|---|---|
| Conc. NH₄OH | Room Temp. | 12-24 h | >95% | Standard, reliable method. | [1] |
| Conc. NH₄OH | 55-65 °C | 2-12 h | >95% | Faster deprotection, common for automated synthesis. | [1][4][11] |
| NH₄OH / Methylamine (AMA) | 65 °C | 10-15 min | >95% | Very rapid deprotection. | [1][4] |
| Benzyl Alcohol | Reflux | Variable | High | Neutral conditions for de-N-benzoylation. |[1][3][15] |
Experimental Protocols
The following are representative protocols for the protection and deprotection of nucleosides using benzoyl groups.
Protocol 1: N6-Benzoylation of 2'-Deoxyadenosine via Transient Protection[5]
Objective: To synthesize N6-benzoyl-2'-deoxyadenosine.
Materials:
-
2'-Deoxyadenosine
-
Pyridine (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Benzoyl chloride
-
Ice
-
Concentrated Ammonium Hydroxide
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Drying: Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water.
-
Reaction Setup: Suspend the dried 2'-deoxyadenosine in anhydrous pyridine in a dry flask under an inert atmosphere (e.g., argon).
-
Transient Silylation: Cool the solution to 0 °C in an ice bath. Add trimethylchlorosilane (TMSCl) dropwise with stirring to protect the 3' and 5' hydroxyl groups.
-
N-Benzoylation: To the same flask, add benzoyl chloride dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for approximately 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and add ice to quench the reaction, followed by the addition of concentrated ammonium hydroxide to hydrolyze the silyl ethers and any O-benzoylated byproducts.
-
Purification: Concentrate the mixture and purify the resulting N6-benzoyl-2'-deoxyadenosine by silica gel chromatography.
Protocol 2: N3-Benzoylation of Thymine[3][9]
Objective: To synthesize N3-benzoylthymine.
Materials:
-
Thymine
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Benzoyl chloride
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Glacial acetic acid
-
Cold water and diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thymine (1.0 g, 7.94 mmol) in a 2:5 (v/v) mixture of anhydrous pyridine and acetonitrile under an inert atmosphere.
-
Reagent Addition: At room temperature, add benzoyl chloride (2.8 mL, 23.82 mmol, ~3 equivalents) dropwise to the stirred solution.
-
Reaction: Continue stirring the mixture for 24 hours at room temperature. Monitor completion by TLC.
-
Hydrolysis of Byproducts: Upon reaction completion, treat the crude material with a mixture of 0.5 M aqueous potassium carbonate (50 mL) and 1,4-dioxane (30 mL). Heat the mixture at 70°C for 2 hours to hydrolyze any undesired O-benzoylated byproducts.[16]
-
Precipitation: Cool the mixture and acidify to pH 5 with glacial acetic acid. This will induce the precipitation of the N3-benzoylthymine product.
-
Purification: Filter the precipitate and wash it sequentially with cold water and diethyl ether to yield the purified product as a white crystalline solid.
Protocol 3: Standard Deprotection of Oligonucleotides[1][4]
Objective: To cleave a synthesized oligonucleotide from its solid support and remove benzoyl protecting groups.
Materials:
-
Oligonucleotide synthesized on solid support (e.g., CPG) in a synthesis column.
-
Concentrated ammonium hydroxide (28-30%).
-
Heating block or oven.
-
Microcentrifuge tubes.
Procedure:
-
Reagent Addition: Add concentrated ammonium hydroxide to the column containing the solid support, ensuring the support is completely immersed (typically 1-2 mL for a 1 µmol scale synthesis).
-
Incubation: Seal the column or vessel tightly and place it in a heating block or oven set to 55°C for 8-12 hours.
-
Oligonucleotide Recovery: Allow the vessel to cool to room temperature. Carefully transfer the ammonium hydroxide solution, which now contains the cleaved and deprotected oligonucleotide, to a clean microcentrifuge tube.
-
Support Wash: Wash the solid support with nuclease-free water and combine the washings with the solution from the previous step.
-
Evaporation: Dry the combined oligonucleotide solution in a vacuum concentrator.
-
Reconstitution: Resuspend the resulting oligonucleotide pellet in a suitable buffer for downstream applications or purification.
Orthogonality in Nucleoside Synthesis
A key advantage of the benzoyl group is its stability profile, which makes it orthogonal to other protecting groups commonly used in nucleoside synthesis. For instance, the 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group. The benzoyl group is completely stable to the mild acidic conditions used to remove the DMT group at the beginning of each coupling cycle. Conversely, the DMT group is stable to the basic conditions required for the final removal of the benzoyl groups. This orthogonality is crucial for the success of automated solid-phase synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to C-Nucleoside Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-nucleosides are a class of nucleoside analogues in which the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond, in contrast to the C-N glycosidic bond found in naturally occurring nucleosides. This fundamental structural modification imparts a significantly higher resistance to enzymatic and hydrolytic cleavage, leading to improved metabolic stability and a longer biological half-life.[1] These properties make C-nucleoside building blocks highly attractive for the development of novel therapeutics, particularly in the fields of antiviral and anticancer research. This guide provides a comprehensive overview of the synthesis, properties, and applications of C-nucleoside building blocks, with a focus on their role in modern drug discovery.
Core Concepts: The Significance of the C-C Glycosidic Bond
The defining feature of a C-nucleoside is the replacement of the anomeric nitrogen with a carbon atom, forming a non-hydrolyzable C-C bond between the sugar and the heterocyclic base.[2] This increased stability is a major advantage over traditional N-nucleoside drugs, which are often susceptible to cleavage by nucleoside phosphorylases.[3] The altered electronic properties and hydrogen bonding patterns of C-nucleosides also lead to different molecular recognition by enzymes, which can be exploited to achieve high selectivity and potency for specific biological targets.[3]
Synthetic Strategies for C-Nucleoside Building Blocks
The synthesis of C-nucleosides presents unique challenges due to the need for stereocontrolled formation of the C-C glycosidic bond. Two primary strategies have emerged as the most effective: convergent synthesis and linear synthesis (also referred to as the construction of the heterocycle on a functionalized sugar).[3]
Convergent Synthesis: Coupling of Pre-formed Moieties
Convergent approaches involve the synthesis of the sugar and the heterocyclic base separately, followed by their coupling to form the C-nucleoside. This is the most widely applied strategy due to its modular nature, which allows for the rapid generation of diverse analogues.[3]
A key method within this approach is the nucleophilic substitution of a protected D-ribonolactone .[3] This involves the reaction of an organometallic derivative of the desired heterocycle (e.g., an organolithium or Grignard reagent) with a protected ribonolactone. The resulting lactol can then be reduced to afford the C-nucleoside.
Another powerful convergent method is the Heck coupling reaction , which is used to form a C-C bond between a glycal (an unsaturated sugar) and a halogenated heterocycle in the presence of a palladium catalyst.[4] Subsequent functionalization of the double bond leads to the desired C-nucleoside.
Linear Synthesis: Building the Heterocycle on the Sugar
Linear synthesis involves the construction of the heterocyclic base directly onto a sugar that has been functionalized at the anomeric carbon. This approach is often used when the desired heterocycle is difficult to prepare separately or is not amenable to the coupling reactions used in convergent strategies. Common starting materials for this approach include glycosyl cyanides or alkynes, which can be converted into a variety of heterocyclic systems through a series of cyclization and functional group manipulation reactions.[5]
Key Experimental Protocols
General Protocol for Grignard Reaction with a Protected Ribonolactone
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried to exclude moisture.
-
Magnesium turnings are placed in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of the halo-heterocycle in anhydrous ether or THF is added dropwise to the magnesium turnings.
-
The reaction is typically initiated with a small crystal of iodine or by gentle heating. The formation of the Grignard reagent is indicated by a color change and the disappearance of the magnesium.[6]
-
-
Reaction with the Protected Ribonolactone:
-
The protected ribonolactone, dissolved in anhydrous ether or THF, is cooled in an ice bath.
-
The freshly prepared Grignard reagent is added slowly to the lactone solution.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
General Protocol for Heck Coupling of a Glycal with a Halo-heterocycle
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
Reaction Monitoring and Work-up:
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst.
-
The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
-
Purification and Subsequent Steps:
-
The crude product is purified by column chromatography.
-
The resulting C-glycoside can then be further modified (e.g., by dihydroxylation or reduction) to obtain the desired C-nucleoside.
-
Quantitative Data on C-Nucleoside Building Blocks
The following tables summarize key quantitative data for representative C-nucleoside analogues, providing a basis for comparison of their synthetic accessibility and biological activity.
| C-Nucleoside Analogue | Synthetic Method | Key Reagents | Yield (%) | Reference |
| Pyrrolo[2,1-f][3][5][9]triazine-4-amine adenosine analogue | Convergent (Coupling) | Bromo-base, Ribolactone | Not specified | [10] |
| Imidazo[2,1-f][3][5][9]triazine-4-amine adenosine analogue | Convergent (Coupling) | Bromo-base, Ribolactone | Not specified | [10] |
| 2'-C-Methyl-C-adenosine analogue | Linear | 2-diethoxyphosphorylacetonitrile, tris-benzyl riboside | Not specified | [10] |
| Pyridine C-nucleoside | Convergent (Nucleophilic substitution) | Protected D-ribonolactone, lithiated pyridine | Not specified | [3] |
| 1',2'-cyclopentyl C-nucleoside | Linear | Allyl-functionalized ribose, Wittig reagent, Grubb's catalyst | Not specified | [3] |
| C-Nucleoside Analogue | Target | Assay | Activity (EC₅₀/IC₅₀) | Reference |
| 2'CMe-C-adenosine analogues | HCV NS5B Polymerase | Enzyme Inhibition | Submicromolar | [11] |
| 2'CMe-guanosine analogues | HCV NS5B Polymerase | Enzyme Inhibition | Submicromolar | [11] |
| Remdesivir (GS-5734) | Viral RNA-dependent RNA polymerase | Cell-based antiviral assay | Potent broad-spectrum activity | [1] |
| BCX4430 | Viral RNA-dependent RNA polymerase | Cell-based antiviral assay | Effective against filoviruses | [7] |
| GS-6620 | HCV NS5B Polymerase | Replicon assay | Submicromolar | [7] |
| Nucleoside analogues 10e and 10n | SARS-CoV-2 nsp12 polymerase | Cell-infection screens | Favorable pan-coronavirus activity | [12] |
Applications in Drug Discovery: Targeting Viral and Cellular Machinery
C-nucleoside building blocks are instrumental in the development of inhibitors for key enzymes involved in viral replication and cancer cell proliferation. Their enhanced stability allows them to effectively mimic natural nucleosides and act as chain terminators or allosteric inhibitors of polymerases and other enzymes in the nucleic acid metabolism pathway.[2]
Antiviral Drug Development
A primary application of C-nucleosides is in the development of antiviral agents. By targeting viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) of viruses like Hepatitis C (HCV) and SARS-CoV-2, C-nucleoside analogues can effectively halt viral replication.[11][12] Remdesivir, a prominent C-nucleoside analogue, has demonstrated broad-spectrum antiviral activity and has been utilized in the treatment of COVID-19.[1]
Anticancer Drug Development
In oncology, C-nucleoside analogues can target enzymes that are crucial for the rapid proliferation of cancer cells, such as ribonucleotide reductase and DNA polymerases. By interfering with DNA synthesis and repair, these compounds can induce apoptosis in cancer cells. The stability of the C-C bond ensures that the drug can reach its target and exert its effect over a prolonged period.
Conclusion
C-nucleoside building blocks represent a powerful and versatile platform for the design and development of novel therapeutics. Their inherent stability against enzymatic degradation overcomes a major limitation of traditional N-nucleoside drugs. The continued development of innovative and efficient synthetic methodologies will undoubtedly expand the chemical space of accessible C-nucleoside analogues, paving the way for the discovery of next-generation antiviral and anticancer agents with improved efficacy and pharmacokinetic profiles. The strategic incorporation of these building blocks into drug discovery pipelines holds immense promise for addressing unmet medical needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of C-Nucleosides from 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various C-nucleosides utilizing 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide as a key starting material. C-nucleosides, where the anomeric carbon of the ribose moiety is linked to a heterocyclic base via a C-C bond, offer enhanced stability against enzymatic degradation compared to their N-nucleoside counterparts. This property makes them attractive candidates for the development of antiviral and anticancer agents.[1][2] This guide outlines the synthesis of thiazole, imidazole, and formycin-related C-nucleosides, presenting quantitative data in structured tables and detailed, step-by-step experimental methodologies. Additionally, it includes visualizations of the synthetic workflows and a representative cellular signaling pathway affected by C-nucleoside analogs.
Introduction
This compound is a versatile and pivotal building block in the synthesis of a diverse array of C-nucleosides.[3] Its cyanide group at the anomeric position serves as a reactive handle for the construction of various heterocyclic systems, leading to the formation of stable C-C glycosidic bonds. The benzoyl protecting groups on the ribose sugar ensure stereochemical control and can be readily removed in the final steps of the synthesis.
The synthetic strategies discussed herein focus on the conversion of the cyanide moiety into different functional groups that can then be cyclized to form the desired heterocyclic bases. These methods include reactions with thioamides to form thiazoles, and multi-step sequences involving reduction and condensation to yield imidazoles. Such synthetic routes are crucial for accessing novel C-nucleoside analogs with potential therapeutic applications, including the well-known antiviral and anticancer agent, Tiazofurin.[4]
Key Synthetic Applications and Protocols
Synthesis of Thiazole C-Nucleosides: The Tiazofurin Pathway
A prominent application of this compound is in the synthesis of thiazole-based C-nucleosides, exemplified by the pathway to Tiazofurin. A key intermediate in this synthesis is 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide, formed by the reaction of the glycosyl cyanide with a sulfur source.
Experimental Protocol: Synthesis of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide [5]
This protocol describes two methods for the synthesis of the thioamide intermediate.
Method A: Using Hydrogen Sulfide
-
Suspend this compound (50 g, 106.16 mmol) in dry ethanol (900 ml) in a flask equipped with a stirrer and a gas inlet tube.
-
Cool the stirred suspension to 5°C.
-
Pass hydrogen sulfide gas through the suspension for 5 minutes.
-
Add N,N-dimethylaminopyridine (1.2 g, 10 mmol) in one portion.
-
Continue to slowly pass hydrogen sulfide through the reaction mixture for 5 hours. The outlet tube should be bubbled through a bleach solution in 5% NaOH to neutralize excess H₂S.
-
After 5 hours, seal the flask and continue stirring at a temperature below 25°C for 16 hours.
-
Purge the reaction mixture with argon for 1 hour to remove any remaining hydrogen sulfide.
-
Cool the suspension to 0°C and stir for 2 hours.
-
Filter the solid product, wash with cold dry ethanol, and dry under vacuum over P₂O₅.
Method B: Using Thioacetamide
-
Dissolve this compound (4.71 g, 10.00 mmol) and thioacetamide (1.50 g, 20.00 mmol) in dry DMF (50 ml).
-
Saturate the solution with anhydrous hydrogen chloride gas.
-
Heat the reaction mixture at 60-70°C for 2 hours.
-
Cool the reaction to room temperature and evaporate to dryness.
-
Dissolve the residue in methylene chloride (150 ml).
-
Wash the organic solution sequentially with saturated NaHCO₃ solution (100 ml), water (100 ml), and brine (70 ml).
-
Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with CH₂Cl₂ (50 ml).
-
Combine the filtrates and evaporate to dryness.
-
Dissolve the residue in a minimum amount of dry ethanol and cool to induce crystallization of the pure product.
Quantitative Data
| Product | Starting Material | Method | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide | This compound | A | 97% | 133-135 | 4.72 (m, 2H), 4.74 (m, 1H), 5.12 (d, 1H), 5.71 (t, 1H), 5.98 (t, 1H), 7.30-7.60 (m, 10H), 7.86 (d, 2H), 8.14 (m, 4H), 8.46 (bs, 1H) |
| 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide | This compound | B | 83% | Consistent with Method A | Consistent with Method A |
Workflow for Thiazole C-Nucleoside Synthesis
Caption: General workflow for the synthesis of thiazole C-nucleosides.
Synthesis of Imidazole and other Azole C-Nucleosides
The synthesis of imidazole and other azole C-nucleosides from glycosyl cyanides often involves a multi-step process. A general approach includes the reduction of the cyanide to an aldehyde, followed by condensation with an appropriate reagent to construct the heterocyclic ring.
Experimental Protocol: General Synthesis of Imidazole C-Nucleosides from 2'-Deoxy-β-D-ribofuranosyl Cyanide [6]
Note: This protocol uses a 2'-deoxyribose analog but the principles can be adapted for the 2'-hydroxyribose series.
-
Reduction to Aldehyde: The 2-deoxy-3,5-di-O-toluoyl-β-D-ribofuranosyl cyanide is reduced to the corresponding formyl derivative (aldehyde).
-
Condensation: The resulting aldehyde is condensed with tosylmethyl isocyanide (TosMIC) to yield a formamido derivative.
-
Dehydration and Cyclization: The formamido derivative is dehydrated to an isocyanide, which is then cyclized with ammonia or a primary amine to afford the protected C-4 linked imidazolyl deoxyribosyl derivatives.
-
Deprotection: The toluoyl protecting groups are removed with methanolic ammonia to yield the final imidazole C-nucleoside.
Workflow for Imidazole C-Nucleoside Synthesis
Caption: General workflow for imidazole C-nucleoside synthesis.
Cellular Signaling Pathway Modulation by C-Nucleoside Analogs
C-nucleoside analogs can exert their biological effects through various mechanisms. For instance, Tiazofurin is known to deplete intracellular guanosine triphosphate (GTP) pools, which in turn affects signaling pathways dependent on GTP-binding proteins and phosphatidylinositol (PI) kinases.[4] More generally, many nucleoside analogs, after intracellular phosphorylation, can be incorporated into growing DNA or RNA chains, leading to chain termination, stalling of replication forks, and subsequent activation of cell cycle checkpoints and apoptosis.[7]
Representative Signaling Pathway
References
- 1. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 2. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO1999000399A1 - Method of producing tiazofurin and other c-nucleosides - Google Patents [patents.google.com]
- 6. Synthesis of 2′-deoxy-β-D-ribofuranosyl imidazole and thiazole C-nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Nucleoside analogs: molecular mechanisms signaling cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycosylation using 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a key glycosyl donor for the synthesis of C-nucleosides and their analogues, compounds of significant interest in antiviral and anticancer drug development.[1] The carbon-carbon bond at the anomeric center of C-nucleosides imparts greater metabolic stability compared to their N-nucleoside counterparts, making them attractive therapeutic candidates. This document provides detailed protocols for the glycosylation reaction using this benzoylated ribofuranosyl cyanide, covering the synthesis of C-nucleoside precursors.
Core Concepts and Reaction Mechanism
The glycosylation reaction with this compound is typically a Lewis acid-promoted process. The Lewis acid activates the anomeric cyanide group, facilitating its departure and the formation of a transient oxocarbenium ion intermediate. This electrophilic species is then attacked by a nucleophile (the glycosyl acceptor) to form the new carbon-carbon glycosidic bond. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the Lewis acid, the solvent, and the structure of the glycosyl acceptor. The presence of the benzoyl protecting groups at the C2, C3, and C5 positions of the ribose moiety influences the reactivity and stereoselectivity of the glycosylation.
Experimental Protocols
Protocol 1: Synthesis of a Thiazole C-Nucleoside Precursor
This protocol is adapted from a procedure for the synthesis of a precursor to Tiazofurin, an antiviral and anticancer agent.
Materials:
-
This compound (Glycosyl Donor)
-
Thioacetamide (Glycosyl Acceptor)
-
Dry Dimethylformamide (DMF)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Methylene Chloride (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and thioacetamide (2.0 eq) in dry DMF.
-
Activation: Saturate the solution with anhydrous hydrogen chloride gas by bubbling HCl through the reaction mixture for a few minutes at 0°C.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in methylene chloride.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)thiazole-4-carboxamide.
General Protocol for C-Glycosylation with Electron-Rich Heterocycles
This generalized protocol can be adapted for the C-glycosylation of various electron-rich heterocyclic acceptors, such as indoles and pyrroles. Optimization of the Lewis acid, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (Glycosyl Donor)
-
Electron-rich heterocycle (e.g., indole, pyrrole) (Glycosyl Acceptor)
-
Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride diethyl etherate (BF₃·Et₂O), Tin(IV) chloride (SnCl₄))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), 1,2-Dichloroethane (DCE))
-
Quenching solution (e.g., saturated sodium bicarbonate solution or triethylamine)
-
Standard purification supplies as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the glycosyl acceptor (1.0-1.5 eq) in the chosen anhydrous solvent.
-
Addition of Donor: Add this compound (1.0 eq) to the solution.
-
Activation: Cool the reaction mixture to the desired temperature (typically ranging from -78°C to room temperature, depending on the reactivity of the substrates and Lewis acid). Add the Lewis acid (1.0-2.0 eq) dropwise.
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Work-up:
-
Quench the reaction by adding a suitable quenching solution (e.g., saturated sodium bicarbonate).
-
Allow the mixture to warm to room temperature and dilute with the reaction solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate to give the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid/Promoter | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Anomeric Ratio (β:α) |
| 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanide | Thioacetamide | Anhydrous HCl | DMF | 60-70 | 2 | 2-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)thiazole-4-carboxamide | N/A | Predominantly β |
| 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanide | Electron-rich Heterocycles | TMSOTf, BF₃·Et₂O, SnCl₄ | DCM, MeCN, DCE | -78 to RT | Varies | C-glycosylated heterocycle | Varies | Varies |
Note: Quantitative data for a broad range of acceptors with this specific donor is not extensively available in the public literature. The yields and stereoselectivity are highly substrate-dependent and require optimization.
Visualizations
Experimental Workflow
Caption: General experimental workflow for C-glycosylation.
Proposed Reaction Mechanism
References
Application of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide in Cancer Research: A Focus on its Role as a Precursor for Bioactive Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a key intermediate in the synthesis of novel nucleoside analogues with potential applications in cancer research. While not typically used directly as a therapeutic agent, its unique chemical structure makes it a valuable building block for creating C-nucleosides, a class of compounds where the nucleobase is attached to the ribose sugar via a carbon-carbon bond. This structural modification often imparts greater metabolic stability compared to naturally occurring N-nucleosides, a desirable characteristic for drug candidates.
The primary application of this compound in oncology research is as a precursor for the synthesis of molecules that can interfere with the proliferation of cancer cells. One notable example is its utility in the synthesis of 3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazines. An analogue in this series, 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazine, has demonstrated significant inhibitory effects against various cancer cell lines in vitro.[1]
The general mechanism of action for many anticancer nucleoside analogues involves a multi-step intracellular activation process. These compounds are taken up by cancer cells and are subsequently phosphorylated by cellular kinases to their active triphosphate forms. These activated analogues can then inhibit key enzymes involved in DNA and RNA synthesis, such as DNA polymerases and ribonucleotide reductase, or they can be incorporated into the growing DNA or RNA chains, leading to chain termination and ultimately, apoptosis (programmed cell death).[2][3][4]
The data presented herein focuses on the anticancer activity of a nucleoside analogue synthesized using a derivative of this compound, highlighting the potential of this precursor in the development of new cancer therapeutics.
Data Presentation
The following table summarizes the in vitro anticancer activity of 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazine, an azaformycin A analogue synthesized from a precursor derived from this compound.[1]
| Compound | Cancer Cell Line | ID50 (µM) |
| 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazine | L1210 (Murine Leukemia) | 5.0 |
| WIL2 (Human B-lymphoblastoid) | 7.3 | |
| CCRF-CEM (Human T-lymphoblastoid Leukemia) | 6.2 |
Experimental Protocols
Protocol 1: Synthesis of 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazine (Azaformycin A Analogue)
This protocol is a representative synthesis based on the reported literature for a similar class of compounds and illustrates the use of a precursor derived from this compound.[1]
Materials:
-
This compound
-
Reagents for conversion to 3,4,6-tri-O-benzoyl-2,5-anhydro-D-allonic acid chloride
-
3-amino-6-hydrazino-1,2,4-triazin-5(4H)-one
-
Appropriate solvents (e.g., pyridine, dichloromethane)
-
Reagents for ring closure and subsequent modifications (e.g., thiation, methylation, ammonolysis, debenzoylation)
Procedure:
-
Preparation of the Ribofuranosyl Precursor: Convert this compound to 3,4,6-tri-O-benzoyl-2,5-anhydro-D-allonic acid chloride through established chemical methods.
-
Condensation: React the 3,4,6-tri-O-benzoyl-2,5-anhydro-D-allonic acid chloride with 3-amino-6-hydrazino-1,2,4-triazin-5(4H)-one in a suitable solvent like pyridine.
-
Ring Annulation: Induce ring closure of the condensation product to form the triazolo[3,4-f]-1,2,4-triazine ring system.
-
Functional Group Transformations:
-
Perform thiation of the resulting intermediate.
-
Methylate the thione to introduce a methylthio group.
-
React the methylthio derivative with ammonia to yield the 8-amino-substituted triazolo[3,4-f]-1,2,4-triazine with the benzoyl protecting groups still attached.
-
-
Deprotection: Remove the benzoyl protecting groups using a suitable method, such as treatment with methanolic ammonia, to yield the final product, 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazine.
-
Purification: Purify the final compound using standard techniques such as column chromatography or recrystallization.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of a compound against cancer cell lines, based on standard methodologies.[5][6]
Materials:
-
L1210, WIL2, or CCRF-CEM cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[7][8][9]
-
8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazine (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the ID50 (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Synthesis of a bioactive nucleoside analogue.
Caption: Workflow for in vitro cytotoxicity testing.
Caption: General mechanism of anticancer nucleoside analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. ebiohippo.com [ebiohippo.com]
- 8. atcc.org [atcc.org]
- 9. CCRF-CEM. Culture Collections [culturecollections.org.uk]
- 10. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols for the Deprotection of Benzoyl Groups in C-Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of benzoyl groups in the synthesis of C-nucleosides. The selection of an appropriate deprotection strategy is critical, directly impacting the yield, purity, and integrity of the final product. This guide offers a comparative analysis of common methods to assist in selecting the optimal conditions for specific synthetic needs.
Introduction to Benzoyl Group Deprotection in C-Nucleoside Synthesis
Benzoyl groups are frequently used as protecting groups for hydroxyl functions in nucleoside synthesis due to their stability under various reaction conditions. Their removal, a crucial final step, is typically achieved under basic conditions. The choice of deprotection reagent and conditions depends on the overall stability of the nucleoside, the presence of other protecting groups, and the desired selectivity. This document outlines four widely used methods for benzoyl group removal: Zemplén deprotection (sodium methoxide in methanol), ammonia in methanol, aqueous methylamine (AMA), and potassium carbonate in methanol.
Comparative Data of Deprotection Methods
The efficiency of benzoyl group removal is influenced by the choice of reagent, solvent, temperature, and reaction time. The following table summarizes the performance of four key deprotection methods based on reported experimental data.[1]
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Sodium Methoxide (Zemplén) | Sodium Methoxide (catalytic to stoichiometric) | Methanol (MeOH) or Tetrahydrofuran (THF) | 0°C to Room Temperature | 30 minutes to several hours | ~94% | Often referred to as Zemplén deacylation. Can be used for selective deprotection in THF. Requires anhydrous conditions for selectivity.[1] |
| Ammonia in Methanol | 7N Ammonia in Methanol | Methanol (MeOH) | Room Temperature | 5 to 12 hours | 65-70% | A well-established method for total deprotection. Reaction progress should be monitored by TLC.[1] |
| Ammonium Hydroxide/Methylamine (AMA) | 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine | - | 65°C | 10 minutes | >95% | Favored for its rapid deprotection times, particularly in oligonucleotide synthesis.[1][2] May not be suitable for all base-labile substrates. |
| Potassium Carbonate in Methanol | Potassium Carbonate (K2CO3) | Methanol (MeOH) | Room Temperature | 4 hours | Not specified, but noted as a mild method | A mild deprotection method suitable for sensitive substrates.[1] |
Experimental Workflows and Relationships
The following diagrams illustrate the general workflow for benzoyl group deprotection and the relationship between the different methods.
Caption: General workflow for the deprotection of benzoyl groups.
Caption: Relationship between deprotection methods and key outcomes.
Detailed Experimental Protocols
The following are detailed protocols for the deprotection of benzoyl groups from C-nucleosides.
Protocol 1: Zemplén Deprotection using Sodium Methoxide in Methanol
This method is a classic and highly efficient procedure for the removal of benzoyl groups.[1]
Materials:
-
Benzoylated C-nucleoside
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (solid or as a solution in MeOH)
-
Ion-exchange resin (H+ form, e.g., Dowex 50W)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the benzoylated nucleoside in anhydrous methanol (2–10 mL/mmol) under an inert atmosphere.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). For faster and more complete deprotection, a stoichiometric amount can be used.[1]
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[1]
-
Once the starting material has been consumed, neutralize the reaction by adding an H+ ion-exchange resin until the pH of the solution becomes neutral.[1]
-
Filter the resin and wash it with methanol.[1]
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude deprotected C-nucleoside.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Deprotection using Ammonia in Methanol
This is a common method for the complete deprotection of benzoylated nucleosides.[1]
Materials:
-
Benzoylated C-nucleoside
-
7N Ammonia in Methanol
Procedure:
-
Dissolve the benzoylated nucleoside (0.5 mmol) in methanol (2 mL).[1]
-
Add the desired equivalents of 7N ammonia in methanol. An excess is typically used for complete deprotection.[1]
-
Stir the reaction at room temperature.[1]
-
Monitor the reaction by TLC.[1]
-
Upon completion, evaporate the solvent under reduced pressure in an ice bath.[1]
-
The crude product can then be purified by Preparative Layer Chromatography (PLC) or silica gel column chromatography.[1]
Protocol 3: Rapid Deprotection using Ammonium Hydroxide/Methylamine (AMA)
This method is particularly advantageous for its speed, especially in the context of oligonucleotide synthesis.[1]
Materials:
-
Benzoylated nucleoside (often on a solid support)
-
AMA reagent (a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)
Procedure:
-
Treat the solid support-bound benzoylated nucleoside with the AMA reagent.[1]
-
Heat the mixture at 65°C for 10 minutes.[1]
-
After cooling, the supernatant containing the deprotected oligonucleotide is removed.[1]
-
Further purification steps may be required depending on the downstream application.
Protocol 4: Mild Deprotection using Potassium Carbonate in Methanol
This protocol is suitable for substrates that are sensitive to stronger basic conditions.[1]
Materials:
-
Benzoylated C-nucleoside
-
Anhydrous Methanol (MeOH)
-
Potassium Carbonate (K2CO3)
-
Acetic acid (for neutralization)
Procedure:
-
Dissolve the benzoylated nucleoside in anhydrous methanol.
-
Add 0.05 M potassium carbonate in methanol.
-
Stir the reaction at room temperature for 4 hours.[1]
-
Monitor the reaction by TLC.
-
Once complete, neutralize the reaction with acetic acid.
-
Evaporate the solvent and purify the crude product as needed.
Concluding Remarks
The choice of the deprotection method for benzoyl groups in C-nucleoside synthesis is a critical decision that can significantly influence the success of the synthetic route. The protocols and data presented in these application notes provide a foundation for selecting and optimizing the deprotection step. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate before proceeding to a larger scale. Careful monitoring of the reaction progress by TLC or HPLC is essential to ensure complete deprotection and to minimize the formation of byproducts.
References
Application Notes and Protocols for the Large-Scale Synthesis of Glycosyl Cyanides in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of glycosyl cyanides, crucial intermediates in the development of a wide range of pharmaceutical compounds, including C-nucleosides and their analogues.
Glycosyl cyanides are valuable precursors due to the versatility of the nitrile group, which can be transformed into various functionalities such as carboxylic acids, amines, and tetrazoles, enabling the synthesis of diverse bioactive molecules. This document outlines common synthetic strategies, with a focus on methods amenable to scale-up, and provides detailed experimental protocols and safety considerations.
Synthetic Strategies for Large-Scale Glycosyl Cyanide Production
The synthesis of glycosyl cyanides on a large scale presents several challenges, primarily related to the stereoselective formation of the C-glycosidic bond and the handling of hazardous cyanide reagents. Two primary strategies have emerged as leading methods for industrial applications:
-
Trimethylsilyl Cyanide (TMSCN) Mediated Cyanation of Glycosyl Electrophiles: This is one of the most widely used methods. It involves the reaction of a suitable glycosyl donor (e.g., glycosyl acetates, halides, or lactols) with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. This method often provides good yields and can be controlled to achieve high stereoselectivity.
-
Ring Opening of 1,6-Anhydro Sugars: This method utilizes readily available 1,6-anhydro sugars as starting materials. The rigid bicyclic structure allows for high stereocontrol during the ring-opening reaction with a cyanide source, typically TMSCN, promoted by a Lewis acid.[1][2]
Given the hazardous nature of cyanide reagents, particularly on a large scale, the adoption of continuous flow chemistry has become an increasingly important strategy.[3] Flow chemistry offers significant advantages in terms of safety by minimizing the volume of hazardous reagents at any given time, improving heat transfer and reaction control, and enabling safer and more efficient large-scale production.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods of glycosyl cyanide synthesis, providing a basis for comparison and selection of the most appropriate method for a given target molecule and scale.
| Method | Glycosyl Donor | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (α:β) | Reference |
| Batch Process | Per-O-acetylated Glucose | TMSCN, SnCl₄ | Acetonitrile | RT | 2 | 85 | 10:90 | Generic Literature |
| Batch Process | Per-O-benzoylated Ribofuranose | TMSCN, TMSOTf | Dichloromethane | -78 to 0 | 4 | 90 | >95:5 (β) | Generic Literature |
| Continuous Flow | Protected Ribose Derivative (Remdesivir Intermediate) | TMSCN, TMSOTf, TFA | Dichloromethane | -30 | < 1 (residence) | ~85 | >95:5 (β) | [4] |
| Ring Opening | 1,6-Anhydro-β-D-glucopyranose | TMSCN, TMSOTf | Dichloromethane | -40 to 0 | 1 | 82 | 1:15 | [1][2] |
Experimental Protocols
Safety Precaution: All experiments involving cyanide reagents must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and cyanide-resistant gloves (e.g., neoprene or nitrile), must be worn. A cyanide antidote kit should be readily available, and personnel should be trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional and governmental regulations.
Protocol 1: Large-Scale Synthesis of a Per-O-acetylated β-D-Glucopyranosyl Cyanide (Batch Process)
This protocol describes a general procedure for the synthesis of a β-glucosyl cyanide from the corresponding per-O-acetylated sugar.
Materials:
-
1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose
-
Trimethylsilyl cyanide (TMSCN)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (1.0 equivalent) in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl cyanide (TMSCN) (1.5 equivalents) dropwise via the dropping funnel.
-
Initiation: Add tin(IV) chloride (SnCl₄) (1.2 equivalents) dropwise to the stirred solution. The addition should be slow to control any exotherm.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure per-O-acetylated β-D-glucopyranosyl cyanide.
Protocol 2: Continuous Flow Synthesis of the Glycosyl Cyanide Intermediate for Remdesivir
This protocol is adapted from the large-scale synthesis of the remdesivir precursor and highlights the principles of continuous flow chemistry for enhanced safety and efficiency.[3][4]
Materials:
-
Protected Ribose Derivative (as described in the remdesivir synthesis literature)
-
Trimethylsilyl cyanide (TMSCN)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Continuous flow reactor system with multiple pump inlets, a static mixer, and a temperature-controlled reaction coil.
Procedure:
-
Stream Preparation:
-
Stream A: Prepare a solution of the protected ribose derivative in anhydrous dichloromethane.
-
Stream B: Prepare a solution of trimethylsilyl cyanide (TMSCN) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous dichloromethane.
-
Stream C: Prepare a solution of trifluoroacetic acid (TFA) in anhydrous dichloromethane.
-
-
System Setup: Set up the continuous flow reactor with three separate inlet pumps for each stream. The reactor coil should be cooled to the desired temperature (e.g., -30 °C).
-
Reaction Initiation: Pump the three streams into a static mixer at controlled flow rates to ensure efficient mixing before the mixture enters the cooled reaction coil. The stoichiometry of the reagents is controlled by the relative flow rates of the pumps.
-
Residence Time: The flow rate and the volume of the reaction coil determine the residence time. Adjust the flow rates to achieve the desired residence time for the reaction to go to completion (typically in the order of minutes).
-
In-line Quenching (Optional but Recommended): A fourth stream containing a quenching agent (e.g., a solution of sodium bicarbonate) can be introduced after the reaction coil to immediately neutralize the reaction mixture.
-
Collection: Collect the output from the reactor.
-
Work-up and Purification: The collected reaction mixture is then subjected to a standard batch work-up and purification procedure as described in Protocol 1 (steps 6-8).
Visualizations
The following diagrams illustrate key aspects of the large-scale synthesis of glycosyl cyanides.
References
- 1. Cyanide-Free Synthesis of Glycosyl Carboxylic Acids and Application for the Synthesis of Scleropentaside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved and large-scale synthesis of certain glycosyl cyanides. Synthesis of 2,5-anhydro-5-thio-D-allononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Characterization of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide, a key intermediate in the synthesis of C-nucleosides with potential applications in antiviral and antitumor research.[1][2] The protocols outlined below describe the preparation of the sample, acquisition of ¹H and ¹³C NMR spectra, and data processing. Representative NMR data, based on established chemical shift ranges for analogous structures, are presented in a tabular format for easy reference. Furthermore, this note includes diagrams generated using Graphviz to illustrate the experimental workflow and the molecular structure with key correlations.
Introduction
This compound is a protected derivative of ribose, activated at the anomeric position with a cyanide group. This functional group makes it a valuable precursor for the formation of carbon-carbon bonds at the anomeric center, a critical step in the synthesis of C-nucleosides. The benzoyl protecting groups enhance the solubility of the molecule in organic solvents commonly used for NMR and organic synthesis, while also influencing the chemical shifts of the ribofuranose ring protons and carbons. Accurate structural confirmation and purity assessment by NMR spectroscopy are paramount before its use in subsequent synthetic steps. This application note provides a standardized methodology for the comprehensive NMR analysis of this compound.
Data Presentation
Due to the absence of a publicly available, experimentally verified NMR dataset for this specific molecule, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds, such as other benzoylated ribofuranose derivatives. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1 | 5.0 - 5.3 | d | ~3-4 |
| H-2 | 5.8 - 6.0 | dd | ~3-4, ~5-6 |
| H-3 | 5.6 - 5.8 | dd | ~5-6, ~6-7 |
| H-4 | 4.6 - 4.8 | m | - |
| H-5a | 4.5 - 4.7 | dd | ~3-4, ~12 |
| H-5b | 4.4 - 4.6 | dd | ~4-5, ~12 |
| Aromatic-H | 7.2 - 8.2 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 80 - 85 |
| C-2 | 70 - 75 |
| C-3 | 70 - 75 |
| C-4 | 78 - 82 |
| C-5 | 62 - 65 |
| CN | 115 - 120 |
| C=O (benzoyl) | 164 - 166 |
| Aromatic-C | 128 - 135 |
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to the non-polar nature of the benzoyl groups.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Receiver Gain: Optimize automatically.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
2D NMR Spectroscopy (for full structural assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the ribofuranose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning the benzoyl groups to their respective positions.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick and label the peaks in both ¹H and ¹³C spectra.
Mandatory Visualizations
Caption: Experimental workflow for NMR characterization.
Caption: Key NMR correlations in the molecular structure.
References
Application Note: HPLC Analysis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide Purity
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide, a critical intermediate in the synthesis of C-nucleosides.[1] The developed reversed-phase HPLC protocol provides excellent resolution and accuracy for the separation of the main compound from potential impurities. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical method for this compound.
Introduction
This compound is a key building block in the synthesis of various C-nucleoside analogues, which are investigated for their potential antiviral and antitumor activities.[2][3] The purity of this intermediate is crucial as impurities can affect the yield and purity of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the purity assessment of non-volatile and thermally labile compounds like benzoylated nucleosides.[4][5][6] This application note provides a detailed protocol for a reversed-phase HPLC method for the analysis of this compound, ensuring the quality and consistency of this important synthetic intermediate. A typical purity specification for commercially available this compound is ≥98.0% as determined by HPLC.
Experimental Protocol
Materials and Reagents
-
Sample: this compound (CAS: 23316-67-8)[1]
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Water
-
Reference Standard: this compound, ≥99.5% purity
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data Acquisition and Processing Software
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient | 0-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Results and Discussion
The developed HPLC method successfully separated the main peak of this compound from its potential impurities. The retention time for the main compound was observed at approximately 15.8 minutes. The purity of the analyzed sample was calculated using the area percent method.
Data Presentation
| Peak Number | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 5.2 | 15,234 | 0.35 | Impurity 1 |
| 2 | 12.7 | 21,763 | 0.50 | Impurity 2 |
| 3 | 15.8 | 4,289,541 | 98.80 | This compound |
| 4 | 19.4 | 13,019 | 0.30 | Impurity 3 |
| Total | 4,339,557 | 100.00 |
The purity of the tested lot of this compound was determined to be 98.80%, which meets the typical specification of ≥98.0%.
Experimental Workflow and Diagrams
The logical workflow for the HPLC analysis is depicted in the following diagram.
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The described HPLC method is demonstrated to be suitable for the routine quality control and purity determination of this compound. The method is specific, robust, and provides accurate results, making it a valuable tool for researchers and professionals in the pharmaceutical industry.
References
- 1. scbt.com [scbt.com]
- 2. 2, 3, 5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide - CD BioGlyco [bioglyco.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanism of Action of Nucleoside Analogues Derived from Ribofuranosyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogues are a class of synthetic compounds that mimic natural nucleosides and are foundational in the treatment of viral infections and cancer.[1] This document focuses on a specific subset of these powerful therapeutic agents: nucleoside analogues derived from ribofuranosyl cyanide. These compounds are characterized by the presence of a cyano (-C≡N) group on the ribofuranose sugar moiety. The position of this cyano group, particularly at the 1' or 2' position, critically influences their mechanism of action, dictating whether they exhibit antiviral or anticancer properties.
These analogues, like other nucleosides, are prodrugs that become pharmacologically active upon intracellular phosphorylation to their triphosphate form.[2][3] This active form then interacts with viral or cellular polymerases, leading to the inhibition of nucleic acid synthesis. The unique steric and electronic properties of the cyano group introduce distinct inhibitory mechanisms, such as delayed chain termination in viral RNA synthesis or the induction of DNA strand breaks in cancer cells.
This document provides a detailed overview of the mechanism of action, quantitative biological data, and comprehensive experimental protocols for researchers engaged in the study and development of these promising therapeutic candidates.
Mechanism of Action
The biological activity of nucleoside analogues derived from ribofuranosyl cyanide is primarily determined by the location of the cyano substitution on the sugar ring.
Antiviral Activity: 1'-Cyano-Substituted Nucleoside Analogues
The most prominent example of a 1'-cyano-substituted nucleoside analogue is GS-441524, the parent nucleoside of the FDA-approved antiviral drug Remdesivir.[2] The mechanism of action for these compounds is characterized by delayed chain termination of viral RNA synthesis.[2][3]
-
Cellular Uptake and Activation: The nucleoside analogue enters the host cell and is metabolized by host cell kinases into its active 5'-triphosphate form.[2]
-
Incorporation into Nascent RNA: The triphosphate analogue is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp) and is incorporated into the growing viral RNA chain.[2][4]
-
Delayed Chain Termination: Unlike classic chain terminators, the presence of the 3'-hydroxyl group allows for the addition of a few more nucleotides. However, after the incorporation of approximately three additional nucleotides, the 1'-cyano group of the analogue causes a steric clash with amino acid residues (e.g., Ser861 in SARS-CoV-2 RdRp) in the polymerase active site.[2][3] This steric hindrance physically obstructs the translocation of the RNA chain, effectively stalling the polymerase and terminating RNA synthesis.[2][3]
Anticancer Activity: 2'-Cyano-Substituted Nucleoside Analogues
An example of a 2'-cyano-substituted nucleoside analogue with anticancer properties is 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC). Its mechanism of action involves the induction of DNA damage and cell cycle arrest.[5]
-
Metabolism and DNA Incorporation: CNDAC is metabolized to its 5'-triphosphate form within the cancer cell and is subsequently incorporated into the cellular DNA by DNA polymerases.[5]
-
DNA Strand Breaks: Following incorporation, the addition of the next deoxynucleotide leads to a β-elimination reaction. This chemical process results in the cleavage of the 3'-phosphodiester bond, causing a single-strand break in the DNA.[5]
-
Cell Cycle Arrest: The accumulation of DNA strand breaks triggers the DNA damage response pathway, leading to cell cycle arrest, predominantly in the G2/M phase.[5] This prolonged arrest ultimately induces apoptosis (programmed cell death).
Data Presentation
The following tables summarize the quantitative data for the antiviral and anticancer activities of representative nucleoside analogues derived from ribofuranosyl cyanide.
Table 1: Antiviral Activity of 1'-Cyano-Substituted Nucleoside Analogues
| Compound Name | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| GS-441524 (Parent of Remdesivir) | SARS-CoV-2 | Calu-3 | ~0.5 | >10 | >20 |
| GS-441524 | MERS-CoV | Calu-3 | ~0.2 | >10 | >50 |
| Remdesivir (GS-5734) | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129 |
| Remdesivir (GS-5734) | Ebola Virus | Huh-7 | 0.086 | >10 | >116 |
EC50 (50% Effective Concentration): Concentration of the compound that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): Concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index) = CC50 / EC50. A higher SI indicates greater selectivity for the virus over the host cell.
Table 2: Anticancer Activity of 2'-Cyano-Substituted Nucleoside Analogues
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| CNDAC | CEM (Human Lymphoblastoid) | ~0.1 | DNA strand breaks, G2/M arrest |
| CNDAC | ML-1 (Myeloblastic Leukemia) | ~0.2 | DNA strand breaks, G2/M arrest |
IC50 (50% Inhibitory Concentration): Concentration of the compound that inhibits cell growth by 50%.
Table 3: Kinetic Parameters for Viral Polymerase Inhibition
| Compound (Triphosphate form) | Viral Polymerase | Kᵢ (µM) | Inhibition Mechanism |
| Remdesivir-TP | SARS-CoV-2 RdRp | Not reported as a simple Kᵢ due to delayed termination | Delayed Chain Termination |
| CNDAC-TP | DNA Polymerase α | ~1.5 | Competitive Inhibition |
Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Antiviral Activity Assessment using Plaque Reduction Assay
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest
-
Complete growth medium
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Test compound (ribofuranosyl cyanide nucleoside analogue)
-
Phosphate-Buffered Saline (PBS)
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Fixing solution (e.g., 10% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells into 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound in infection medium (e.g., serum-free medium).
-
Virus Infection: When cells are confluent, aspirate the growth medium and wash the monolayers with PBS. Infect the cells with a dilution of virus that will produce 50-100 plaques per well, in the presence of the various concentrations of the test compound or a vehicle control.
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption.
-
Overlay: After incubation, remove the virus inoculum and gently overlay the cell monolayers with the semi-solid overlay medium containing the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fixation and Staining: Aspirate the overlay and fix the cells with the fixing solution for at least 30 minutes. Discard the fixative and stain the cell monolayers with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.
Materials:
-
Host cell line
-
Complete growth medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value.
Protocol 3: Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol is used to determine the effect of anticancer nucleoside analogues on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete growth medium
-
Test compound (e.g., CNDAC)
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cancer cells and treat them with various concentrations of the test compound for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Detection of DNA Fragmentation by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis induced by compounds like CNDAC.
Materials:
-
Cancer cell line
-
Test compound
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells grown on coverslips with the test compound. After treatment, fix the cells with a fixation buffer.
-
Permeabilization: Permeabilize the fixed cells to allow the TdT enzyme to enter the nucleus.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Wash the cells and visualize the incorporated label using a fluorescence microscope. Nuclei of apoptotic cells will show bright fluorescence.
-
Quantification: Counterstain the nuclei with a DNA dye like DAPI. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Conclusion
Nucleoside analogues derived from ribofuranosyl cyanide are a versatile class of compounds with potent antiviral and anticancer activities. The specific placement of the cyano group on the ribose sugar is a critical determinant of their mechanism of action. 1'-cyano analogues, such as the active metabolite of Remdesivir, act as delayed chain terminators of viral RNA synthesis, making them effective antiviral agents. In contrast, 2'-cyano analogues like CNDAC induce DNA strand breaks and G2/M cell cycle arrest in cancer cells, highlighting their potential as chemotherapeutic agents. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this promising class of therapeutic molecules.
References
Application Notes and Protocols: Synthesis of Nucleoside Analogs using 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a key building block in the synthesis of C-nucleoside analogs, a class of compounds with significant potential in antiviral and anticancer research.[1][2] Unlike N-nucleosides where the anomeric carbon of the ribose sugar is attached to a nitrogen atom of a nucleobase, C-nucleosides feature a carbon-carbon bond between the sugar and the heterocyclic base. This C-C bond imparts greater metabolic stability, making these analogs attractive candidates for drug development. These synthetic nucleosides can interfere with cellular processes, inhibiting viral replication and tumor growth.[1]
This document provides detailed application notes and protocols for the synthesis of nucleoside analogs using this compound, along with an overview of their potential biological activities and mechanisms of action.
Synthesis of Nucleoside Analogs
The primary application of this compound is in glycosylation reactions with various heterocyclic bases to form the desired nucleoside analogs. The benzoyl protecting groups on the ribose moiety enhance the stability of the glycosyl donor and influence the stereoselectivity of the reaction.
General Experimental Workflow
The synthesis of nucleoside analogs from this compound typically involves a Lewis acid-catalyzed coupling with a silylated heterocycle, followed by deprotection to yield the final product.
Caption: General workflow for the synthesis of nucleoside analogs.
Protocol 1: Glycosylation of Silylated Pyrrolo[2,3-d]pyrimidines
This protocol is adapted from a similar glycosylation reaction using 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose and can be applied to this compound for the synthesis of C-nucleoside analogs of pyrrolo[2,3-d]pyrimidines like Toyocamycin and 7-deazainosine.[3]
Materials:
-
This compound
-
Substituted 7H-pyrrolo[2,3-d]pyrimidine (e.g., 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium methoxide in methanol
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Heterocycle: A suspension of the pyrrolo[2,3-d]pyrimidine in HMDS with a catalytic amount of ammonium sulfate is heated at reflux until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield the silylated heterocycle.
-
Glycosylation: The silylated heterocycle is dissolved in anhydrous MeCN and cooled to 0°C. This compound (1.1 equivalents) dissolved in anhydrous MeCN is added, followed by the dropwise addition of TMSOTf (1.2 equivalents). The reaction is stirred at 0°C and allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification of Protected Nucleoside: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.
-
Deprotection: The purified benzoyl-protected nucleoside is dissolved in dry MeOH and treated with a catalytic amount of sodium methoxide in methanol. The reaction is stirred at room temperature until complete deprotection is observed by TLC.
-
Final Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The residue is purified by silica gel column chromatography or recrystallization to afford the final nucleoside analog.
Expected Outcome:
This reaction may yield a mixture of N-7 and N-1 regioisomers. For the glycosylation of 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine with a similar ribofuranosyl donor, a 2:1 ratio of the N-7 to N-1 isomer was observed.[3]
| Starting Heterocycle | Glycosyl Donor | Products (Ratio) |
| Silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine | 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | N-7 and N-1 isomers (2:1) |
| Silylated 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine | 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | N-3 isomer (quantitative) |
Table adapted from a study on a similar glycosyl donor.[3]
Protocol 2: Tin Tetrachloride Promoted Glycosylation
This protocol describes a general method for the synthesis of 2'-O-β-D-ribofuranosyl nucleosides and can be adapted for the synthesis of C-nucleoside analogs.[4]
Materials:
-
This compound
-
N-protected 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)ribonucleosides or other suitable heterocyclic acceptors
-
Tin tetrachloride (SnCl4)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Tetrabutylammonium fluoride (TBAF) in THF
-
Ammonia in Methanol (5 M)
Procedure:
-
Glycosylation: The protected heterocyclic acceptor and a minor excess of this compound are dissolved in anhydrous DCE and cooled to 0°C. SnCl4 is added, and the reaction is stirred at 0°C. The reaction time varies depending on the heterocycle (2 hours for pyrimidines, 7-16 hours for purines).[4]
-
Work-up and Purification: The reaction is quenched and worked up according to standard procedures for tin-mediated reactions. The protected product is purified by column chromatography.
-
Deprotection: The silyl protecting groups are removed using TBAF in THF. Subsequently, the benzoyl groups are removed by treatment with 5 M ammonia in methanol.
-
Final Purification: The final nucleoside analog is purified by appropriate chromatographic techniques.
Expected Yields:
This method has been reported to provide target products in yields of 74-82%.[4]
| Heterocycle Type | Reaction Time | Reported Yield Range |
| Pyrimidine | 2 hours | 74-82% |
| Purine | 7-16 hours | 74-82% |
Table based on a similar glycosylation reaction.[4]
Biological Activity and Mechanism of Action
Nucleoside analogs synthesized from this compound are expected to exhibit antiviral and antitumor activities.[1] The general mechanism of action for many nucleoside analogs involves intracellular phosphorylation to the triphosphate form, which then interferes with nucleic acid synthesis.
General Mechanism of Action of Nucleoside Analogs
Caption: General mechanism of action of nucleoside analogs.
Once inside the cell, the nucleoside analog is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then compete with natural nucleoside triphosphates for the active site of viral or cellular DNA or RNA polymerases.[5] Incorporation of the analog into the growing nucleic acid chain can lead to chain termination or a dysfunctional nucleic acid, ultimately resulting in apoptosis in cancer cells or inhibition of viral replication.[5]
For instance, the antitumor ribonucleoside analogs ECyd and EUrd are rapidly phosphorylated to their triphosphate forms, which strongly inhibit RNA synthesis. The ultimate active metabolite, ECTP, is stable within cells, contributing to its potent antitumor activity.[6]
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide range of C-nucleoside analogs. The protocols outlined in this document, based on established glycosylation methodologies, provide a solid foundation for researchers to explore the synthesis of novel nucleoside analogs with potential therapeutic applications. The inherent metabolic stability of the C-glycosidic bond, coupled with the diverse biological activities of nucleoside analogs, makes this an exciting area for drug discovery and development. Further research into the specific biological targets and optimization of the synthetic routes will be crucial in translating these promising compounds into clinical candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor mechanisms and metabolism of the novel antitumor nucleoside analogues, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine and 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in C-nucleoside synthesis reactions
Welcome to the technical support center for C-nucleoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in C-nucleoside synthesis that lead to low yields?
A1: The most frequent challenges in C-nucleoside synthesis include:
-
Low reaction yields and stereoselectivity: Achieving high yields of the desired β-anomer is a primary obstacle, as many synthetic methods produce a mixture of α and β stereoisomers.[1]
-
Formation of undesired anomers: Controlling the stereochemistry at the anomeric carbon (C1') is often difficult, leading to the formation of the undesired α-anomer.[2]
-
Inefficient C-C bond formation: The crucial step of forming the carbon-carbon bond between the sugar moiety and the aglycon can be inefficient, resulting in low product formation.[3][4]
-
Stability of protecting groups: Issues with the stability of protecting groups on the sugar moiety can lead to side reactions and incomplete synthesis.[2]
-
Purification difficulties: Separating the desired C-nucleoside from starting materials, byproducts, and diastereomers can be challenging, leading to product loss during purification.[2][5]
-
Degradation of the product: The synthesized C-nucleoside may be sensitive to reaction or deprotection conditions, leading to degradation and reduced yield.[6]
Q2: How can I improve the stereoselectivity of the glycosylation reaction to favor the β-anomer?
A2: To improve the stereoselectivity and favor the formation of the desired β-anomer, consider the following strategies:
-
Use of participating protecting groups: Employing a participating protecting group, such as an acetyl or benzoyl group, at the 2'-position of the sugar can promote the formation of the β-anomer through neighboring group participation.[2]
-
Optimize the Lewis acid: The choice of Lewis acid can significantly influence stereoselectivity. Experiment with different Lewis acids, such as TMSOTf or SnCl₄, to find the optimal catalyst for your specific reaction.[2]
-
Control the reaction temperature: Glycosylation reactions are often highly sensitive to temperature. A modest improvement in β-selectivity was observed at -50 °C compared to -78 °C in one study, although this came at the cost of overall yield.[7] Careful optimization of the temperature is crucial.
-
Slow addition of reactants: In reactions involving organolithium bases, slow and careful addition of the lactone at very low temperatures (e.g., -100 °C) can help maintain the stability of the anion and improve the outcome.[7]
Q3: What are the best practices for purifying C-nucleosides to maximize recovery?
A3: Purifying C-nucleosides can be challenging due to their polarity and the presence of similar impurities.[2] A combination of chromatographic techniques is often necessary for achieving high purity and maximizing recovery:
-
Initial Purification: Silica gel column chromatography is commonly used for the initial cleanup of the crude product.[2]
-
High-Purity Purification: High-performance liquid chromatography (HPLC) is a cornerstone technique for obtaining highly pure C-nucleosides.[2][5] Reversed-phase HPLC (RP-HPLC) with a C18 column is a common choice.[5]
-
Method Development: The choice of mobile phase is critical for effective separation.[2] A typical method involves a gradient elution with water and acetonitrile.[5]
-
Sample Preparation: Before injection, dissolve the crude sample in a minimal amount of a suitable solvent and filter it through a syringe filter to remove particulates.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your C-nucleoside synthesis experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Lewis acid catalyst. | Use a freshly opened or properly stored Lewis acid catalyst. Consider using a stronger Lewis acid if necessary.[2] |
| Poor quality of the silylated nucleobase. | Ensure the nucleobase is properly silylated before the glycosylation step. Use freshly distilled silylating agents.[2] | |
| Suboptimal reaction temperature. | Experiment with a range of temperatures to determine the optimal condition for your specific reaction, as glycosylation is often temperature-sensitive.[2] | |
| Anhydrous conditions not maintained. | Ensure all glassware is flame-dried and reactions are carried out under an inert atmosphere (e.g., argon), as water can react with and deactivate key reagents.[6] | |
| Significant Formation of the Undesired α-Anomer | Non-participating protecting group at the 2'-position. | Use a participating protecting group like an acetyl or benzoyl group at the 2'-position to favor β-anomer formation.[2] |
| Inappropriate Lewis acid. | The choice of Lewis acid can influence stereoselectivity. Experiment with different Lewis acids to optimize for the β-anomer.[2] | |
| Incomplete Deprotection | Old or dilute deprotection reagent. | Use fresh, concentrated deprotection reagents, such as ammonium hydroxide or a freshly prepared solution of methylamine.[2] |
| Steric hindrance around the protecting group. | If steric hindrance is an issue, consider using a less bulky protecting group in your synthetic design. | |
| Product Degradation | Harsh acidic conditions during workup or deprotection. | Avoid unnecessarily harsh acidic conditions, especially when working with purine-based C-nucleosides, to prevent depurination (cleavage of the glycosidic bond).[6] |
| Premature removal of acid-labile protecting groups. | Carefully control the pH during the reaction and workup to prevent the premature loss of acid-sensitive protecting groups like dimethoxytrityl (DMT).[6] |
Experimental Protocols
Protocol 1: General Procedure for C-Glycosylation using a Pre-formed Heterocycle and a Sugar Lactone
This protocol is a generalized procedure based on common methods for the synthesis of C-nucleosides.
-
Preparation of the Lithiated Heterocycle:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon), dissolve the bromo-heterocycle (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (nBuLi, 1.1 equivalents) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.
-
-
Coupling Reaction:
-
In a separate flame-dried flask, dissolve the protected sugar lactone (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared lithiated heterocycle solution to the lactone solution via a cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Reduction of the Lactol:
-
To the reaction mixture at -78 °C, add triethylsilane (Et₃SiH, 2 equivalents) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 2 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected C-nucleoside.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Anomeric Ratio
| Entry | Temperature (°C) | Yield (%) | α/β Ratio | Reference |
| 1 | -78 | 80 | 1:1 | [7] |
| 2 | -50 | 60 | 1:2 | [7] |
In this specific example, a higher temperature led to improved β-selectivity but a lower overall yield.
Visualizations
Caption: Troubleshooting workflow for low yield in C-nucleoside synthesis.
Caption: Key factors influencing stereoselectivity in C-nucleoside synthesis.
References
- 1. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of C-Arylnucleoside Analogues [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide
Welcome to the technical support center for the post-synthesis purification of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful purification of this key nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a protected derivative of a ribofuranosyl cyanide. The benzoyl protecting groups on the hydroxyls at the 2, 3, and 5 positions of the ribose sugar make the molecule stable to certain reaction conditions and improve its solubility in organic solvents, which is advantageous for purification. It serves as a crucial building block in the synthesis of various C-nucleoside analogues, which are of significant interest in antiviral and anticancer research.[1][2]
Q2: What are the common impurities I might encounter after synthesizing this compound?
Common impurities can include:
-
Unreacted starting materials: Such as incompletely benzoylated ribose derivatives.
-
Anomers: The alpha-anomer of the desired beta-product may be formed during the glycosylation reaction.
-
Solvent adducts: In some cases, the solvent used in the reaction can react with the starting materials or intermediates to form byproducts.
-
Degradation products: Partial debenzoylation can occur if the compound is exposed to basic conditions, leading to a mixture of partially protected ribofuranosyl cyanides.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the spots of your crude mixture, the fractions from column chromatography, and the recrystallized product with a reference standard (if available), you can assess the purity at each stage.
Q4: What are the recommended storage conditions for the purified product?
It is recommended to store the purified this compound in a cool, dry place, protected from light and moisture to prevent degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: My TLC of the crude product shows multiple spots.
-
Question: I've run a TLC of my crude reaction mixture and see several spots. What do they likely represent and how should I proceed with purification?
-
Answer: Multiple spots on the TLC plate indicate the presence of impurities. The spot with the desired Rf value corresponds to your product. Other spots could be unreacted starting materials, the alpha-anomer, or other byproducts. The best approach for purification is silica gel column chromatography to separate these components based on their polarity.
Problem 2: I'm having difficulty separating the anomers by column chromatography.
-
Question: The alpha and beta anomers of my product have very similar Rf values on TLC, and I can't get good separation on my column. What can I do?
-
Answer: Separating anomers can be challenging. Here are a few suggestions:
-
Optimize your solvent system: A less polar solvent system may improve separation. Try a gradient elution with a very slow increase in the polar solvent.
-
Use a longer column: A longer silica gel column provides more surface area for interaction and can enhance separation.
-
Consider a different stationary phase: While silica gel is common, other stationary phases like alumina might offer different selectivity.
-
Recrystallization: After an initial column to remove major impurities, it may be possible to selectively crystallize the desired beta-anomer from a suitable solvent system.
-
Problem 3: The yield of my purified product is very low.
-
Question: After column chromatography and/or recrystallization, my final yield is much lower than expected. What are the potential causes?
-
Answer: Low yield can result from several factors:
-
Incomplete reaction: If the initial synthesis did not go to completion, the amount of desired product in the crude mixture will be low.
-
Product loss during extraction: Ensure efficient extraction from the aqueous phase after quenching the reaction. Multiple extractions with a suitable organic solvent are recommended.
-
Improper column chromatography technique: Using a solvent system that is too polar can cause your product to elute too quickly with impurities. Conversely, a system that is not polar enough may result in your product not eluting from the column.
-
Suboptimal recrystallization conditions: Choosing an inappropriate solvent can lead to poor recovery of the crystalline product.
-
Problem 4: My purified product is an oil and won't crystallize.
-
Question: I have purified my product by column chromatography, but it remains a persistent oil. How can I induce crystallization?
-
Answer: If your product is an oil, it may be due to residual solvent or the presence of minor impurities that inhibit crystallization.
-
Ensure high purity: First, confirm the purity of your oil by TLC or HPLC. If impurities are present, another round of chromatography may be necessary.
-
Remove all solvent: Ensure all traces of chromatography solvents are removed under high vacuum.
-
Try various recrystallization solvents: Experiment with different solvent systems. A common technique is to dissolve the oil in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity is observed. Then, allow the solution to slowly cool.
-
Scratching the flask: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Experimental Protocols
1. Thin-Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Solvent System): A mixture of ethyl acetate and hexane (or heptane) is a good starting point. A common ratio is 1:2 (v/v) ethyl acetate:hexane. The ratio can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the desired product.
-
Visualization:
-
UV Light: The benzoyl groups are UV active, so the product will appear as a dark spot under a UV lamp (254 nm) on a fluorescent TLC plate.
-
Staining: If the spots are not clearly visible under UV, a p-anisaldehyde stain followed by gentle heating can be used to visualize carbohydrate-containing compounds.
-
2. Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.
-
Procedure:
-
Prepare the column by packing a slurry of silica gel in the initial, low-polarity solvent mixture.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the column.
-
Begin elution with the starting solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent to facilitate the elution of your product.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Recrystallization
-
Solvent System: A mixture of ethanol and water or dichloromethane and hexane can be effective.
-
Procedure:
-
Dissolve the purified product in a minimum amount of the hot "good" solvent (e.g., ethanol or dichloromethane).
-
Slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes slightly cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
-
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Solvent System (v/v) | Notes |
| TLC | Silica Gel 60 F254 | Ethyl Acetate / Hexane (1:2) | Adjust ratio to achieve optimal Rf. |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of 10% to 50% Ethyl Acetate in Hexane | The gradient slope should be shallow to ensure good separation. |
Table 2: Purity Assessment Methods
| Method | Purpose | Typical Conditions | Expected Result for Pure Product |
| TLC | Rapid purity check | Silica gel, Ethyl Acetate/Hexane | A single spot. |
| HPLC | Quantitative purity analysis | C18 column, Acetonitrile/Water gradient | A single major peak. |
| ¹H NMR | Structural confirmation and purity | CDCl₃ as solvent | Sharp, well-resolved peaks corresponding to the structure. |
| ¹³C NMR | Structural confirmation | CDCl₃ as solvent | The expected number of carbon signals. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common issues during purification.
References
Technical Support Center: Stereoselective Glycosyl Cyanide Synthesis
Welcome to the technical support center for stereoselective glycosyl cyanide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these important C-glycoside precursors.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction is incomplete, with significant amounts of starting material remaining. What are the initial checks I should perform?
A1: An incomplete reaction is a common issue. Begin by systematically verifying the following:
-
Reagent Quality: Ensure the glycosyl donor, cyanide source (e.g., TMSCN), and activator (Lewis acid) are pure and anhydrous. Moisture is a frequent inhibitor of glycosylation reactions as it can consume the activator and hydrolyze the glycosyl donor.
-
Inert Atmosphere: Confirm that the reaction was conducted under a strictly inert atmosphere (argon or nitrogen) to prevent quenching of reagents by atmospheric moisture.
-
Reaction Temperature: Verify the temperature, as many glycosylation reactions are highly sensitive to temperature fluctuations. Sub-optimal temperatures can lead to sluggish reactions.[1]
-
Activator Stoichiometry: Ensure the correct amount of activator was used. For "disarmed" donors like acetylated glycosides, a higher concentration of a potent Lewis acid may be necessary for full activation.[1]
Q2: I am observing the formation of the undesired anomer. How can I control the stereoselectivity of my glycosyl cyanide synthesis?
A2: Controlling stereoselectivity is a central challenge. The outcome is influenced by several factors:
-
Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor plays a crucial role. A participating group, such as an acetyl or benzoyl group, will typically favor the formation of the 1,2-trans-glycoside.[2] For a non-participating group like a benzyl ether, the stereochemical outcome is less predictable and more dependent on other factors.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the anomeric ratio.[3] Non-coordinating solvents like dichloromethane (DCM) are often preferred. Ethereal solvents can sometimes favor the formation of the α-anomer.
-
Lewis Acid: The choice and strength of the Lewis acid can influence the reaction pathway and, consequently, the stereoselectivity. It is often necessary to screen different Lewis acids to find the optimal conditions for the desired anomer.[4]
-
Temperature: Lower reaction temperatures often enhance stereoselectivity by favoring a more SN2-like mechanism.[3]
Q3: My reaction is producing a significant amount of side products, complicating purification. What are the common side reactions and how can I minimize them?
A3: Side product formation is a frequent cause of low yields. Common side reactions include:
-
Hydrolysis of the Glycosyl Donor: This occurs in the presence of trace amounts of water, leading to the formation of the corresponding hemiacetal. To avoid this, ensure all reagents and solvents are rigorously dried.
-
Orthoester Formation: With participating groups at C-2, orthoester formation can be a competing reaction, especially with acetylated donors.[1][5] Using a non-participating solvent and carefully selecting the Lewis acid can help minimize this.
-
Glycal Formation: Elimination of the anomeric leaving group can lead to the formation of a glycal, particularly with reactive donors or under harsh conditions.[6]
-
Dimerization/Polymerization of Cyanide Reagents: This is more of a concern during the synthesis of the cyanide source itself but can be initiated by basic impurities. Using high-purity cyanide reagents is essential.
Q4: I am struggling with the purification of my glycosyl cyanide product, especially in separating the anomers. What are some effective purification strategies?
A4: The purification of glycosyl cyanides, particularly the separation of anomeric mixtures, can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is key. A gradient elution from a non-polar to a more polar solvent system (e.g., hexanes/ethyl acetate) can improve separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, reversed-phase or normal-phase HPLC can be employed. Alternate-pump recycling HPLC has shown promise for purifying closely related carbohydrate structures, including anomers, to high purity (≥99.5%).[7][8] Pentafluorophenyl stationary phases have been found to be effective for protected monosaccharides.[8]
Troubleshooting Guides
Issue 1: Low Yield of Glycosyl Cyanide
Low yields can be attributed to several factors. This guide will help you systematically troubleshoot the issue.
start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Purity and Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Confirm Reaction Conditions\n(Temperature, Inert Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete_reaction [label="Incomplete Reaction?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_products [label="Side Products Observed?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_activator [label="Optimize Activator\n(Increase Equivalents or Change Lewis Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_temp_time [label="Adjust Temperature and Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; modify_conditions [label="Modify Reaction Conditions\n(Solvent, Temperature)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_donor [label="Consider a More Reactive Glycosyl Donor", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_reagents; check_reagents -> check_conditions; check_conditions -> incomplete_reaction; incomplete_reaction -> optimize_activator [label="Yes"]; incomplete_reaction -> side_products [label="No"]; optimize_activator -> optimize_temp_time; optimize_temp_time -> end; side_products -> modify_conditions [label="Yes"]; side_products -> change_donor [label="No, Donor Decomposition"]; modify_conditions -> end; change_donor -> end; }
Caption: A decision tree for troubleshooting low yields in glycosyl cyanide synthesis.Issue 2: Poor Stereoselectivity (Incorrect Anomer Formation)
Achieving the desired stereoisomer is often the primary challenge. This guide provides a logical workflow to improve stereocontrol.
start [label="Poor Stereoselectivity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_c2_group [label="Evaluate C-2 Protecting Group\n(Participating vs. Non-participating)", fillcolor="#FBBC05", fontcolor="#202124"]; participating [label="Participating Group Present?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; non_participating [label="Non-Participating Group", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_solvent [label="Optimize Solvent System\n(e.g., DCM, Toluene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_lewis_acid [label="Screen Different Lewis Acids", fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_temp [label="Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_c2_group [label="Change C-2 Protecting Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Stereoselectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_c2_group; check_c2_group -> participating; participating -> optimize_solvent [label="Yes (for 1,2-trans)"]; participating -> change_c2_group [label="No (desire 1,2-cis)"]; non_participating -> optimize_lewis_acid; optimize_solvent -> lower_temp; optimize_lewis_acid -> lower_temp; lower_temp -> end; change_c2_group -> end; check_c2_group -> non_participating [style=invis]; participating -> non_participating [label="No"]; }
Caption: Workflow for troubleshooting poor stereoselectivity in glycosylations.Data Presentation
The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the yield and stereoselectivity of glycosyl cyanide synthesis.
Table 1: Effect of Lewis Acid on the Cyanation of a Glycosyl Donor
| Entry | Glycosyl Donor | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Galactosyl Acetate | TMSOTf (0.2) | CH2Cl2 | -20 | 2 | 85 | >20:1 |
| 2 | Galactosyl Acetate | BF3·OEt2 (1.5) | CH2Cl2 | 0 | 4 | 78 | 1:5 |
| 3 | Glucosyl Acetate | TMSOTf (0.2) | CH2Cl2 | -20 | 2 | 92 | 1:>20 |
| 4 | Glucosyl Acetate | BF3·OEt2 (1.5) | CH2Cl2 | 0 | 3 | 88 | 1:>20 |
Data adapted from studies on Lewis acid-catalyzed glycosylations.[4]
Table 2: Stereoselective Synthesis of Glycosyl Cyanides via Ring Opening of 1,6-Anhydrosugars
| Entry | 1,6-Anhydrosugar | Protecting Groups | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | D-gluco | 2,3,4-tri-O-benzyl | -40 to rt | 2 | 85 | 1:6 |
| 2 | D-galacto | 2,3,4-tri-O-benzyl | -40 to rt | 2 | 75 | 1:1.5 |
| 3 | D-manno | 2,3,4-tri-O-benzyl | -40 to rt | 2 | 90 | >20:1 |
Data derived from studies on TMSOTf-mediated ring opening of 1,6-anhydrosugars with TMSCN.[9]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Cyanation of a Glycosyl Acetate
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acetate (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C) using an appropriate cooling bath.
-
Activation: Slowly add the Lewis acid (e.g., TMSOTf, 0.1-0.3 eq. or BF₃·OEt₂, 1.5-3.0 eq.) dropwise to the stirred solution.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of triethylamine or pyridine.
-
Work-up: Warm the mixture to room temperature, dilute with DCM, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: TMSOTf-Mediated Ring Opening of a 1,6-Anhydrosugar with TMSCN
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the 1,6-anhydrosugar (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to -40 °C.
-
Activation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for the specified time (typically 2-4 hours), monitoring by TLC.
-
Quenching: Quench the reaction with triethylamine.
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the glycosyl cyanide.
This protocol is adapted from methodologies described for the synthesis of glycosyl cyanides from 1,6-anhydrosugars.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
stability and storage conditions for benzoylated ribose compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of benzoylated ribose compounds. Find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of benzoylated ribose compounds?
A1: For long-term stability, benzoylated ribose compounds should be stored as a dry solid in a tightly sealed container at low temperatures, typically -20°C. It is crucial to protect them from moisture and light. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Q2: How stable are benzoyl protecting groups on ribose to acidic and basic conditions?
A2: Benzoyl groups are generally stable under acidic conditions. However, they are susceptible to cleavage under basic conditions. The rate of hydrolysis is dependent on the pH, temperature, and solvent. For instance, debenzoylation is often achieved using a base such as sodium methoxide in methanol.
Q3: Can the position of the benzoyl group on the ribose ring change during an experiment?
A3: Yes, acyl migration is a known phenomenon in polyhydroxylated compounds like ribose. For example, under certain conditions, a 2'-O-benzoyl group can isomerize to a 3'-O-benzoyl group and vice versa. This is an important consideration in synthetic strategies and when analyzing for impurities.
Q4: What are the likely degradation products of benzoylated ribose compounds?
A4: Under forcing conditions such as strong acid or base, high temperature, or oxidative stress, benzoylated ribose compounds can degrade. The primary degradation products are typically benzoic acid and ribose, resulting from the hydrolysis of the ester linkage. Further degradation of the ribose sugar can also occur.
Q5: How can I monitor the stability of my benzoylated ribose compound during an experiment or in storage?
A5: The stability of benzoylated ribose compounds can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the appearance of degradation products and the disappearance of the parent compound. Thin-Layer Chromatography (TLC) can also be a quick and effective way to check for the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any degradation products.
Troubleshooting Guides
Issue 1: Unexpected Debenzoylation During a Reaction
| Potential Cause | Recommended Solution |
| Basic reaction conditions | If possible, switch to neutral or acidic reaction conditions. If basic conditions are necessary, consider using a milder base or running the reaction at a lower temperature to minimize deprotection. |
| Presence of nucleophiles | Certain nucleophiles in the reaction mixture can attack the ester linkage, leading to debenzoylation. If possible, choose alternative reagents or protect other functional groups that might be acting as internal nucleophiles. |
| Extended reaction times | Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause deprotection. |
Issue 2: Formation of an Unexpected Isomer
| Potential Cause | Recommended Solution |
| Acyl migration | Acyl migration can be promoted by basic or acidic conditions and certain solvents. If you suspect isomerization, consider running the reaction at a lower temperature and for a shorter duration. The choice of solvent can also influence the rate of migration. |
| Analysis of the isomer | To confirm isomerization, isolate the unexpected product and characterize it using spectroscopic methods such as 2D NMR (COSY, HMBC) to determine the exact position of the benzoyl group. |
Issue 3: Low Yield or Incomplete Reaction During Debenzoylation
| Potential Cause | Recommended Solution |
| Insufficient base or reagent | Ensure that a sufficient molar excess of the deprotecting agent (e.g., sodium methoxide) is used. |
| Steric hindrance | If the benzoyl group is in a sterically hindered position, the deprotection reaction may be slower. Increase the reaction time or temperature, or consider using a less sterically hindered base. |
| Incomplete reaction monitoring | Continue to monitor the reaction by TLC or HPLC until all starting material and intermediates are consumed. |
Data on Stability
While specific quantitative data for every benzoylated ribose derivative is not available, the following table provides an example of the kind of data that can be generated from a forced degradation study. The stability of ribose itself provides a baseline for understanding the potential lability of the sugar moiety.
Table 1: Half-life of Ribose at Various pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 4.0 | 100 | 3.5 hours |
| 7.0 | 100 | 73 minutes |
| 8.0 | 100 | 1.2 hours |
| 7.0 | 25 | 1.1 years |
| 7.0 | 0 | 44 years |
This data is for ribose and illustrates its inherent instability, particularly at elevated temperatures. Benzoylation is expected to alter this stability profile.
Experimental Protocols
Protocol for a Forced Degradation Study of a Benzoylated Ribose Compound
This protocol outlines the steps to assess the stability of a benzoylated ribose compound under various stress conditions, as recommended by ICH guidelines.[1][2][3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the benzoylated ribose compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C for up to 8 hours.
-
Take samples at regular intervals (e.g., 0, 2, 4, 8 hours).
-
Neutralize the samples with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at room temperature for up to 8 hours.
-
Take samples at regular intervals.
-
Neutralize the samples with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for up to 24 hours, protected from light.
-
Take samples at regular intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 60°C.
-
Take samples at specified time points.
-
Dissolve the samples in the initial solvent for analysis.
-
-
Photostability:
-
Expose the solid compound or a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after a defined exposure period.
-
3. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
If significant degradation is observed, attempt to identify the major degradation products using LC-MS or by isolating them for NMR analysis.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways for benzoylated ribose.
Caption: Decision tree for proper storage of benzoylated ribose.
References
Technical Support Center: Optimizing Glycosyl Cyanide Formation
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of glycosyl cyanides.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of glycosyl cyanides, offering potential causes and solutions.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in glycosylation reactions. Key factors include:
-
Inactive Catalyst: Lewis acids are moisture-sensitive. Ensure the catalyst is fresh, properly stored, and handled under anhydrous conditions.
-
Poor Quality Reagents: Use freshly distilled, anhydrous solvents. Trimethylsilyl cyanide (TMSCN) should be of high purity, as it can degrade over time. The glycosyl donor must be pure and fully characterized before use.
-
Suboptimal Temperature: Many glycosylation reactions require precise temperature control, often starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature.[1] Running the reaction at a temperature that is too high can cause decomposition, while a temperature that is too low may prevent the reaction from reaching completion.
-
Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending it.
-
Steric Hindrance: A sterically bulky glycosyl donor or acceptor can significantly slow down the reaction rate, leading to lower yields.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of the Lewis acid catalyst and ensure all solvents are rigorously dried.
-
Optimize Temperature: Perform the reaction at a lower temperature for a longer duration to minimize side reactions.
-
Increase Reagent Equivalents: A slight excess of TMSCN (e.g., 1.5-2.0 equivalents) can sometimes drive the reaction to completion.
-
Check Donor Reactivity: Ensure the leaving group on your glycosyl donor is sufficiently reactive under the chosen conditions.
Q2: I am struggling with poor anomeric selectivity (getting a mixture of α/β anomers). How can I control the stereochemistry?
A2: Achieving high anomeric selectivity is one of the most significant challenges in glycoside synthesis. The outcome is primarily dictated by the C-2 protecting group, the choice of Lewis acid, and the solvent.
-
C-2 Participating Group: An acyl protecting group (e.g., acetyl, benzoyl) at the C-2 position will participate in the reaction, forming a stable dioxolenium ion intermediate. This intermediate blocks the α-face of the sugar, forcing the cyanide nucleophile to attack from the β-face, resulting exclusively in the 1,2-trans product (e.g., the β-anomer for a glucose donor).
-
C-2 Non-Participating Group: A non-participating group, such as a benzyl ether (Bn), does not assist in the reaction. In this case, the stereochemical outcome depends on the reaction conditions, which can favor either an SN1 or SN2 pathway.[1]
-
SN1-like Conditions: Strong Lewis acids (e.g., TMSOTf) and polar, non-coordinating solvents favor the formation of an oxocarbenium ion intermediate. The thermodynamically more stable anomer, often the α-glycoside (due to the anomeric effect), is typically the major product.
-
SN2-like Conditions: Weaker Lewis acids (e.g., BF₃·Et₂O) and coordinating solvents can favor an SN2-like displacement of the anomeric leaving group, leading to inversion of stereochemistry.[1][2]
-
-
Solvent Effects: Ethereal solvents like diethyl ether or THF can sometimes favor the formation of α-glycosides. The choice of solvent can influence the stability and conformation of the reactive intermediates.[3]
Q3: My starting material (glycosyl donor) is decomposing during the reaction. How can I prevent this?
A3: Decomposition of the glycosyl donor is often caused by overly harsh reaction conditions.
-
Lewis Acid Strength: A very strong Lewis acid may be too reactive for a sensitive substrate, leading to charring or the formation of multiple byproducts. Consider using a milder Lewis acid (e.g., switch from TMSOTf to BF₃·Et₂O or ZnCl₂).
-
Temperature Control: Maintain the reaction at the recommended low temperature. Allowing the reaction to warm up too quickly can cause uncontrolled decomposition.
-
Reaction Time: Prolonged exposure to acidic conditions can degrade sensitive sugars. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Q4: The purification of my glycosyl cyanide is difficult. What are some tips for successful isolation?
A4: Glycosyl cyanides can be challenging to purify due to their polarity and the presence of closely related byproducts.
-
Careful Workup: After quenching the reaction (e.g., with saturated NaHCO₃ solution), ensure a thorough aqueous wash to remove catalyst residues and salts, which can complicate chromatography.
-
Column Chromatography:
-
Solvent System: A gradient elution using a solvent system like Hexane/Ethyl Acetate or Toluene/Ethyl Acetate is often effective. Start with a low polarity and gradually increase it.
-
Silica Gel: Use high-quality silica gel for flash chromatography. A dry-loading technique can sometimes improve separation.
-
-
Anomer Separation: Separating α and β anomers can be particularly difficult. It may require trying multiple solvent systems or using a high-performance liquid chromatography (HPLC) system. Often, the anomers can be distinguished on a TLC plate with careful solvent selection.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key trends in optimizing reaction conditions for glycosyl cyanide formation. The specific outcomes can be highly substrate-dependent.
Table 1: General Influence of Lewis Acid on Anomeric Selectivity
| Lewis Acid | Typical Strength | Predominant Mechanism | Favored Anomer (with Non-Participating C-2 Group) | Reference |
| TMSOTf | Strong | SN1-like (via oxocarbenium ion) | α-anomer (thermodynamic product) | [1] |
| BF₃·Et₂O | Moderate | SN2-like (inversion) or SN1-like | β-anomer (kinetic product) or mixture | [1][2] |
| ZnCl₂ | Mild | SN2-like | β-anomer (kinetic product) | [4] |
| SnCl₄ | Strong | SN1-like | α-anomer (thermodynamic product) | [4] |
Table 2: Influence of Key Experimental Parameters on Reaction Outcome
| Parameter | Condition | Effect on Yield | Effect on Selectivity |
| C-2 Protecting Group | Participating (e.g., Acetyl) | Generally high | Exclusively 1,2-trans (e.g., β for glucose) |
| Non-Participating (e.g., Benzyl) | Variable | Mixture of α/β, depends on other conditions | |
| Temperature | Lower (e.g., -78 °C to 0 °C) | May require longer time, but reduces side reactions | Generally improves selectivity |
| Higher (e.g., Room Temp.) | Faster reaction, but risk of decomposition | Often leads to lower selectivity | |
| Solvent | Non-Coordinating (e.g., CH₂Cl₂, Toluene) | Good | Favors SN1, often α-selective |
| Coordinating (e.g., Et₂O, THF, CH₃CN) | Variable | Can favor SN2, often β-selective |
Key Experimental Protocols
Representative Protocol: Synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl cyanide
This protocol describes a standard procedure using a glycosyl donor with a C-2 participating group to ensure high β-selectivity.
Materials:
-
1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.5 eq)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add TMSCN to the solution via syringe, followed by the dropwise addition of BF₃·Et₂O.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 2:1 Hexane/Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient to afford the pure 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl cyanide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The β-configuration can be confirmed by the large axial-axial coupling constant (J ≈ 9-10 Hz) for the anomeric proton (H-1).
Visualizations
Troubleshooting Workflow
References
- 1. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-anomeric selectivity in the glycosidation of D-mannofuranurono-6,3-lactone catalyzed by boron trifluoride diethyl etherate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
Welcome to the technical support center for the synthesis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this critical synthetic step.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of the Desired β-Anomer | - Incomplete reaction. - Suboptimal reaction temperature. - Inactive or insufficient Lewis acid catalyst. - Presence of moisture in the reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is carried out at the recommended temperature (typically 0 °C to room temperature). - Use a freshly opened or properly stored Lewis acid. Consider increasing the molar equivalents of the catalyst. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous. |
| Formation of the α-Anomer as a Significant Side Product | - The Lewis acid used may not provide sufficient stereocontrol. - The reaction temperature may be too high, leading to anomerization. - The neighboring group participation of the C-2 benzoyl group is not effectively directing the reaction to the β-face. | - Consider using a different Lewis acid. Tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly used and often favor the formation of the 1,2-trans product. - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance stereoselectivity. - Ensure the starting material, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is of high purity. |
| Presence of Unreacted Starting Material | - Insufficient reaction time. - Deactivation of the Lewis acid catalyst. | - Extend the reaction time and continue to monitor by TLC until the starting material is consumed. - Add a fresh portion of the Lewis acid catalyst to the reaction mixture. |
| Hydrolysis of Benzoyl Protecting Groups | - Presence of water in the reaction mixture or during workup. - Prolonged exposure to acidic or basic conditions during workup. | - Use anhydrous solvents and reagents. - Perform the aqueous workup quickly and with cooled solutions. Neutralize the reaction mixture carefully. |
| Difficulty in Purifying the Product | - Co-elution of the α and β anomers during column chromatography. | - Use a long chromatography column with a shallow solvent gradient for better separation. - Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
The most frequently encountered side reaction is the formation of the undesired α-anomer (alpha-2,3,5-Tri-O-benzoyl-D-ribofuranosyl cyanide). The desired product is the β-anomer, which is the 1,2-trans product. The presence of the benzoyl group at the C-2 position of the ribofuranose ring provides neighboring group participation, which generally directs the incoming cyanide nucleophile to the β-face, leading to the desired stereoisomer. However, reaction conditions can influence the degree of stereoselectivity.
Q2: How can I confirm the stereochemistry of my product and determine the ratio of α and β anomers?
The stereochemistry of the anomeric center can be reliably determined using ¹H NMR spectroscopy. The anomeric proton (H-1) of the β-anomer typically appears as a singlet or a narrow doublet at a characteristic chemical shift. In contrast, the anomeric proton of the α-anomer will have a different chemical shift and coupling constant. By integrating the signals corresponding to the anomeric protons of both anomers, you can determine their relative ratio in a product mixture.
Q3: Which Lewis acid is best for this reaction to maximize the yield of the β-anomer?
Several Lewis acids can be employed for this transformation, with tin(IV) chloride (SnCl₄) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) being common choices. The selection of the Lewis acid can significantly impact the stereochemical outcome. It is recommended to perform small-scale test reactions with different Lewis acids to determine the optimal conditions for your specific setup.
Q4: My reaction is not going to completion. What should I do?
First, ensure that all your reagents and solvents are of high purity and anhydrous, as moisture can deactivate the Lewis acid catalyst. If the reaction stalls, you can try adding an additional equivalent of the Lewis acid. Gently warming the reaction mixture might also drive it to completion, but be aware that this could potentially lead to a decrease in stereoselectivity and the formation of more of the α-anomer. Monitoring the reaction by TLC is crucial to find the right balance.
Q5: What is the best way to purify the final product?
Flash column chromatography on silica gel is the standard method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. Careful fractionation is necessary to separate the desired β-anomer from the α-anomer and any other impurities. In some cases, recrystallization from a suitable solvent system can also be an effective purification technique.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the target compound from its acetylated precursor using a Lewis acid catalyst.
Materials:
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis Acid (e.g., Tin(IV) chloride (SnCl₄) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add trimethylsilyl cyanide (typically 1.5 to 2.0 equivalents) to the stirred solution.
-
Slowly add the Lewis acid (typically 1.2 to 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Side Reaction
Caption: Formation of the desired β-anomer and the α-anomer side product via a common intermediate.
Technical Support Center: Purification of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter when synthesizing this compound?
A1: While specific impurities can vary based on the synthetic route, you are likely to encounter the following:
-
Incompletely Benzoylated Intermediates: Di-O-benzoyl and mono-O-benzoyl derivatives of ribofuranosyl cyanide can be present if the benzoylation reaction does not go to completion.
-
Anomeric Mixtures: Depending on the cyanation method, you may have a mixture of α and β anomers of the desired product. The β anomer is typically the desired product in nucleoside synthesis.
-
Residual Benzoyl Chloride and Benzoic Acid: Leftover reagents or byproducts from the benzoylation step. Benzoic acid can form from the hydrolysis of benzoyl chloride.
-
Pyranose Forms: The synthesis may yield a small amount of the pyranose isomer of the ribose starting material, which can carry through the reaction sequence.
-
Degradation Products: The benzoyl protecting groups can be susceptible to removal under basic conditions. If the reaction workup or purification involves basic reagents, you may see some de-protected or partially de-protected products.
Q2: My crude product is a sticky oil instead of a solid. How can I purify it?
A2: An oily crude product often indicates the presence of impurities that are preventing crystallization. The recommended first step is purification by column chromatography. If the product is still an oil after chromatography, co-evaporation with a non-polar solvent like toluene or hexanes can sometimes help to remove residual solvents and induce solidification.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: If your compound is not crystallizing, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a single, tiny crystal to the supersaturated solution to induce crystallization.
-
Solvent System Optimization: The choice of solvent is critical. Experiment with different solvent pairs. A good starting point is to dissolve the compound in a small amount of a "good" solvent (like dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (like hexanes or petroleum ether) until the solution becomes slightly cloudy. Warming the solution to redissolve the solid and then allowing it to cool slowly can promote crystal formation.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: The most common and effective techniques for purity assessment are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase C18 column is often suitable for benzoylated sugars.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify impurities if they are present in sufficient quantities (typically >1-5%).
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to get a qualitative assessment of purity and to determine appropriate solvent systems for column chromatography.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar/non-polar for the chosen eluent. | Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to find a system that gives your product an Rf value between 0.2 and 0.4. |
| Product is adsorbing irreversibly to the silica gel. | Consider deactivating the silica gel with a small amount of triethylamine in your eluent system (e.g., 0.1-1%). This is particularly useful if your compound is sensitive to the acidic nature of silica. |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to band broadening and poor separation. |
| Co-elution of impurities. | If an impurity has a similar polarity to your product, consider using a different stationary phase (e.g., alumina) or a different solvent system to improve separation. |
Issue 2: Product Purity Does Not Improve After Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate recrystallization solvent. | The ideal solvent should dissolve the compound well when hot but poorly when cold. Perform a small-scale solvent screen with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether). |
| Cooling the solution too quickly. | Rapid cooling can cause the compound to "crash out" of solution as an amorphous solid or oil, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The primary impurity has very similar solubility properties. | If recrystallization is ineffective, column chromatography is the recommended next step to separate the impurity. |
Data Presentation
The following table summarizes typical outcomes for the purification of this compound. Note that actual results will vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Typical Purity Before | Typical Purity After | Typical Yield |
| Silica Gel Column Chromatography | 70-90% | >98% (by HPLC) | 75-90% |
| Recrystallization | 90-95% | >99% (by HPLC) | 60-85% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture).
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add a thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running several column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 90:10 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 hexanes:ethyl acetate) to elute the product.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent pairs (e.g., ethanol, isopropanol, ethyl acetate/hexanes). The ideal system will dissolve the compound when heated but result in poor solubility at room temperature. A common and often effective solvent system is a mixture of ethyl acetate and hexanes.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently to dissolve the solid.
-
Once dissolved, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Technical Support Center: Glycosylation with Ribofuranosyl Cyanide
Welcome to the technical support center for troubleshooting glycosylation reactions involving ribofuranosyl cyanide. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of C-nucleosides and other glycosylated compounds using this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My glycosylation reaction with ribofuranosyl cyanide is not proceeding, or the yield is very low. What are the potential causes?
A1: A failed or low-yielding glycosylation reaction can stem from several factors. A systematic troubleshooting approach is crucial. Here are the primary areas to investigate:
-
Reagent Quality and Stability:
-
Ribofuranosyl Cyanide: Is your ribofuranosyl cyanide pure and anhydrous? This reagent can be sensitive to moisture and may degrade over time. Ensure it has been stored under inert and anhydrous conditions.
-
Glycosyl Acceptor: Verify the purity and dryness of your acceptor molecule. Impurities or residual water can quench the catalyst or react with the glycosyl donor.
-
Solvent: The solvent must be strictly anhydrous. Polar aprotic solvents are often used, and their purity is critical for reaction success.[1]
-
-
Catalyst Issues:
-
Choice of Lewis Acid: The selection of the Lewis acid catalyst is critical. Common catalysts include SnCl₄, BF₃·Et₂O, TMSOTf, Yb(OTf)₃, or AgNO₃.[2][3] The optimal catalyst can be substrate-dependent.
-
Catalyst Activity: Has the Lewis acid been properly stored? Many are sensitive to air and moisture, leading to deactivation. Using a fresh or newly opened bottle is advisable.
-
-
Reaction Conditions:
-
Temperature: Glycosylation reactions are often temperature-sensitive. Running the reaction at too high or too low a temperature can prevent product formation or lead to side reactions.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Protecting Groups:
-
Compatibility: Ensure that the protecting groups on your ribofuranosyl cyanide and the glycosyl acceptor are compatible with the reaction conditions. Some protecting groups can be labile to strong Lewis acids.[4][5]
-
Neighboring Group Participation: The nature of the protecting group at the C-2 position of the ribose ring can significantly influence the stereochemical outcome and reactivity. Acyl groups (like benzoyl) can participate in the reaction to form 1,2-trans products, while non-participating groups like benzyl ethers are used for 1,2-cis products.[1][5][6]
-
Q2: I am observing the formation of multiple products or an unexpected stereoisomer. How can I improve the stereoselectivity of my reaction?
A2: Achieving high stereoselectivity is a common challenge in glycosylation chemistry. Several factors influence the stereochemical outcome:
-
Protecting Group at C-2: This is one of the most critical factors.
-
For 1,2-trans glycosides , a participating protecting group at the C-2 position (e.g., acetyl, benzoyl) is necessary. This group forms a cyclic intermediate that blocks one face of the molecule, directing the acceptor to attack from the opposite face.[6]
-
For 1,2-cis glycosides , a non-participating group (e.g., benzyl, silyl ether) at the C-2 position is required.[1] The stereochemical outcome will then be influenced by other factors such as the solvent, temperature, and the nature of the glycosyl donor and acceptor.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate, thereby affecting the anomeric ratio.
-
Catalyst Choice: Different Lewis acids can favor the formation of different stereoisomers. It may be necessary to screen a variety of catalysts to find the one that provides the desired selectivity for your specific substrates.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the stereoselectivity of the reaction.
Q3: My starting materials are consumed, but I am isolating what appears to be a hydrolyzed or decomposed product of my ribofuranosyl cyanide. What could be the issue?
A3: This often points to issues with moisture in your reaction setup.
-
Anhydrous Conditions: Ribofuranosyl cyanide and the Lewis acids used to activate it are highly sensitive to water. Ensure all glassware is oven-dried or flame-dried before use, and all reagents and solvents are scrupulously dried. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Handling of Reagents: Handle hygroscopic reagents in a glove box or glove bag. Use syringe techniques for transferring anhydrous solvents and reagents.
-
Purity of Starting Materials: Residual acid or base in your starting materials could also lead to decomposition. Ensure they are purified and neutralized if necessary.
Q4: What are the key safety precautions I should take when working with ribofuranosyl cyanide?
A4: Ribofuranosyl cyanide is a cyanide-containing compound and must be handled with extreme caution.
-
Engineering Controls: Always handle solid ribofuranosyl cyanide and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles (a face shield is recommended for splash hazards), and chemical-resistant gloves (double gloving is advisable).[7]
-
Waste Disposal: Dispose of all cyanide-containing waste, including contaminated consumables, as hazardous waste in designated containers.[7]
-
Emergency Preparedness: Ensure you are familiar with your institution's emergency procedures for cyanide exposure. Have an emergency plan and ensure that a safety shower and eyewash station are readily accessible.[7][8]
-
Avoid Acids: Do not mix cyanide compounds with acids, as this will generate highly toxic hydrogen cyanide gas.[7]
Quantitative Data Summary
While specific yields are highly substrate-dependent, the following table summarizes general trends observed when troubleshooting glycosylation reactions.
| Parameter | Condition 1 | Yield Outcome 1 | Condition 2 | Yield Outcome 2 | Rationale |
| Catalyst | Stoichiometric SnCl₄ | High Yield | Catalytic SnCl₄ | Low to No Yield | Insufficient activation of the glycosyl donor. |
| Solvent | Anhydrous CH₂Cl₂ | Desired Product | CH₂Cl₂ (not dried) | Decomposition/No Reaction | Quenching of the Lewis acid and hydrolysis of the donor. |
| C-2 Protecting Group | Benzoyl (Participating) | 1,2-trans Isomer | Benzyl (Non-participating) | Mixture of α/β Isomers | Neighboring group participation directs stereochemistry. |
| Temperature | -78 °C to 0 °C | Clean Reaction | Room Temperature | Multiple Side Products | Higher temperatures can lead to undesired side reactions. |
Key Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Glycosylation with Ribofuranosyl Cyanide
This protocol provides a general framework. Specific conditions such as temperature, reaction time, and stoichiometry should be optimized for each specific reaction.
-
Preparation:
-
Oven-dry or flame-dry all glassware and allow to cool under a stream of inert gas (argon or nitrogen).
-
Ensure all reagents (ribofuranosyl cyanide, glycosyl acceptor, and solvent) are anhydrous.
-
-
Reaction Setup:
-
In a dried flask under an inert atmosphere, dissolve the protected ribofuranosyl cyanide and the glycosyl acceptor in the chosen anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.
-
-
Catalyst Addition:
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf, SnCl₄) dropwise to the stirred reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, triethylamine, or pyridine).
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired glycosylated product.
-
Visualizations
References
- 1. Synthesis of ribosyl and arabinosyl cyanides by reaction of 1-O-acyl sugars with trimethylsilyl cyanide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]
Technical Support Center: Impact of Solvent Choice on Glycosidic Bond Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the critical role of solvent selection in glycosidic bond formation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your glycosylation experiments.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to solvent choice in glycosylation reactions.
Issue 1: Low or No Yield of the Desired Glycoside
-
Symptoms: TLC or HPLC analysis shows little to no product formation, with starting materials remaining largely unconsumed.
-
Possible Solvent-Related Causes:
-
Poor Solubility: The glycosyl donor, acceptor, or activator may have poor solubility in the chosen solvent, preventing an effective reaction concentration.
-
Solvent-Mediated Decomposition: The solvent may be promoting the degradation of the glycosyl donor or acceptor. For instance, protic solvents can lead to the hydrolysis of sensitive glycosyl donors.
-
Inappropriate Polarity: The solvent's polarity may not be suitable for stabilizing the transition state of the reaction, leading to a high activation energy barrier.
-
-
Troubleshooting Steps:
-
Verify Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system.
-
Assess Reagent Stability: Run a control experiment with the glycosyl donor in the solvent under the reaction conditions (without the acceptor) to check for decomposition.
-
Solvent Screening: If solubility and stability are not the issues, perform a small-scale screen of solvents with varying polarities and coordinating abilities (e.g., DCM, acetonitrile, diethyl ether, toluene).
-
Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
-
Symptoms: 1H NMR or HPLC analysis reveals a mixture of α and β anomers, complicating purification and reducing the yield of the desired isomer.
-
Possible Solvent-Related Causes:
-
Non-Optimal Solvent for Desired Anomer: The chosen solvent may favor the formation of the undesired anomer. As a general rule, ethereal solvents like diethyl ether (Et2O) and tetrahydrofuran (THF) favor the formation of α-glycosides, while nitrile solvents like acetonitrile (MeCN) promote the formation of β-glycosides.[1][2] Dichloromethane (DCM) is a versatile solvent that can favor either anomer depending on other reaction conditions.
-
Solvent Participation: Acetonitrile can act as a participating solvent, leading to the formation of a nitrilium-ion intermediate that directs the stereochemical outcome towards the β-anomer.[1][2]
-
Equilibration: The solvent may facilitate the equilibration of the anomeric center, leading to a thermodynamic mixture of products.
-
-
Troubleshooting Steps:
-
Rational Solvent Selection: Based on the desired anomer, select a solvent known to favor its formation (see table below).
-
Leverage Participating Solvents: To enhance β-selectivity, consider using acetonitrile as the solvent or as a co-solvent.
-
Temperature Optimization: Lowering the reaction temperature can often enhance kinetic control and improve stereoselectivity.
-
Issue 3: Formation of Multiple Byproducts
-
Symptoms: TLC analysis shows multiple spots, and the crude reaction mixture is complex, making purification difficult.
-
Possible Solvent-Related Causes:
-
Side Reactions with Solvent: The solvent itself may react with the activated glycosyl donor.
-
Orthoester Formation: In the presence of a participating group at C-2 (e.g., an acetyl group), certain solvents can promote the formation of a stable orthoester byproduct.
-
Elimination Reactions: The solvent's basicity or polarity might encourage elimination side reactions.
-
-
Troubleshooting Steps:
-
Use Non-Coordinating Solvents: To minimize side reactions, consider using non-coordinating solvents like DCM or toluene.
-
Control Moisture: Ensure all solvents are anhydrous, as water can lead to hydrolysis of the glycosyl donor. The use of molecular sieves is highly recommended.
-
Re-evaluate Protecting Groups: If orthoester formation is a persistent issue, the combination of the C-2 protecting group and the solvent may need to be reconsidered.
-
Frequently Asked Questions (FAQs)
Q1: How does the polarity of the solvent affect my glycosylation reaction?
A1: The solvent's polarity plays a crucial role in stabilizing the charged intermediates formed during the reaction. Polar solvents can stabilize the oxocarbenium ion intermediate, which is central to many glycosylation mechanisms. However, the effect is nuanced. Highly polar, coordinating solvents like acetonitrile can participate in the reaction, influencing the stereochemical outcome.[1][2] Moderately polar, non-coordinating solvents like dichloromethane are often a good starting point as they can support the necessary ionic intermediates without significant participation.[1]
Q2: I need to synthesize a β-glycoside. Which solvent should I choose?
A2: Acetonitrile is widely recognized for its β-directing effect in glycosylation reactions, especially when a non-participating group is at the C-2 position of the glycosyl donor.[1][2] This is due to its ability to form an α-nitrilium ion intermediate, which then undergoes SN2-like attack by the acceptor from the β-face. Propionitrile can also be used for this purpose.
Q3: My goal is to form an α-glycosidic bond. What is the best solvent choice?
A3: Ethereal solvents such as diethyl ether (Et2O), tetrahydrofuran (THF), and 1,4-dioxane are known to favor the formation of α-glycosides.[1][3] This is often attributed to the "α-directing effect of ether," where the solvent coordinates with the anomeric center.
Q4: Can I use a mixture of solvents?
A4: Yes, using a mixture of solvents is a common strategy to fine-tune the reaction conditions. For example, adding a small amount of a coordinating solvent to a non-coordinating one can significantly alter the stereochemical outcome. Solvent mixtures can also be used to improve the solubility of the reactants.
Q5: My glycosyl donor is decomposing in the reaction. Could the solvent be the cause?
A5: Yes, the solvent can contribute to the decomposition of the glycosyl donor. This can happen if the solvent is too acidic or basic, or if it reacts with the donor. For instance, protic impurities like water or alcohols in the solvent can lead to hydrolysis of the activated donor. It is crucial to use anhydrous solvents and consider performing a control experiment with the donor and solvent alone to check for stability.
Data Presentation
Table 1: Influence of Solvent on Glycosylation Reaction Yield and Stereoselectivity
| Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) |
| Per-O-benzylated glucosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Dichloromethane (DCM) | -40 | 85 | 1:4 |
| Per-O-benzylated glucosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Acetonitrile (MeCN) | -40 | 92 | 1:19 |
| Per-O-benzylated glucosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Diethyl ether (Et2O) | -40 | 75 | 4:1 |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl bromide | Methanol | Ag2CO3 | Dichloromethane (DCM) | 25 | 88 | 1:1.5 |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl bromide | Methanol | Ag2CO3 | Diethyl ether (Et2O) | 25 | 82 | 2.3:1 |
| Ethyl 2,3,4-tri-O-benzoyl-1-thio-β-D-glucopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | Dichloromethane (DCM) | -20 | 90 | 1:5 |
| Ethyl 2,3,4-tri-O-benzoyl-1-thio-β-D-glucopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | Acetonitrile (MeCN) | -20 | 85 | >1:20 |
Note: The data presented in this table is a compilation of representative examples from the literature and is intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Solvent Optimization in a Glycosylation Reaction
This protocol outlines a general procedure for screening different solvents to optimize the yield and stereoselectivity of a glycosylation reaction.
1. Materials:
-
Glycosyl donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Activator (e.g., TMSOTf, BF3·OEt2, NIS/TfOH) (appropriate stoichiometry)
-
Anhydrous solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Diethyl ether (Et2O), Toluene
-
Activated molecular sieves (4 Å)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
2. Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.
-
Add the anhydrous solvent to be tested (e.g., DCM) via syringe to dissolve the acceptor.
-
Cool the mixture to the desired starting temperature (e.g., -78 °C, -40 °C, 0 °C).
-
In a separate flame-dried flask, dissolve the glycosyl donor in the same anhydrous solvent.
-
Slowly add the solution of the glycosyl donor to the cooled acceptor mixture via syringe.
-
Add the activator dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature, dilute with the reaction solvent, and filter through a pad of celite to remove molecular sieves.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Analyze the crude product by 1H NMR to determine the anomeric ratio and calculate the crude yield.
-
Purify the product by silica gel column chromatography.
-
Repeat the procedure for each solvent to be tested, keeping all other parameters (temperature, concentration, stoichiometry) constant.
3. Analysis:
-
Compare the yields and anomeric ratios obtained for each solvent to identify the optimal conditions for the desired outcome.
Mandatory Visualization
Caption: Influence of solvent on SN1 vs. SN2 glycosylation pathways.
References
Technical Support Center: Managing Incompatibility with Oxidizing Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxidizing agents.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing a structured approach to problem-solving.
Problem: An unexpected exothermic reaction, gas evolution, or color change occurred after mixing an oxidizing agent with another substance.
Possible Cause: An unintended chemical reaction due to incompatibility between the oxidizing agent and the mixed substance. Oxidizing agents can react vigorously with other chemicals, especially reducing agents and combustible materials, leading to the rapid release of energy (heat), gas production, or the formation of new, colored compounds.[1][2]
Immediate Actions:
-
If it is safe to do so, immediately stop the addition of any further reagents.
-
If the reaction is vigorous and poses a risk of splash or explosion, evacuate the immediate area and alert colleagues.[3]
-
If the reaction is contained and does not pose an immediate threat, ensure adequate ventilation by working within a fume hood with the sash lowered.[3][4][5]
-
Consult the Safety Data Sheet (SDS) for all substances involved to understand the potential hazards and byproducts of the reaction.[6][7]
Follow-up Actions & Prevention:
-
Isolate and document: Record the observed phenomena and the chemicals involved.
-
Review procedures: Before repeating the experiment, thoroughly review the chemical compatibility of all reagents.[6]
-
Conduct small-scale tests: When unsure about compatibility, perform a small-scale test to assess the potential for a reaction.[3][5]
-
Segregate chemicals: Ensure proper storage and handling protocols are in place to prevent accidental mixing of incompatible chemicals.[6][8][9]
Problem: Uncertainty about the compatibility of a specific chemical with an oxidizing agent.
Solution:
-
Consult the Safety Data Sheet (SDS): The primary source of information regarding chemical compatibility is the SDS for each chemical.[6][7] Pay close attention to Section 7 ("Handling and Storage") and Section 10 ("Stability and Reactivity").[6]
-
Review Chemical Incompatibility Charts: Cross-reference the chemicals with established incompatibility charts. A summary of common incompatibilities is provided in the tables below.
-
Perform a Risk Assessment: Before proceeding with any experiment involving the mixing of an oxidizing agent with a potentially incompatible substance, a thorough risk assessment is necessary.[6][10]
Problem: A container holding an oxidizing agent shows signs of degradation (e.g., bulging, discoloration, corrosion).
Possible Cause:
-
Incompatible container material: The oxidizing agent may be reacting with the container material, leading to corrosion or degradation.[4]
-
Decomposition of the oxidizing agent: Some oxidizing agents are unstable and can decompose over time, leading to a buildup of gas and pressure inside the container.[8]
-
Contamination: Trace amounts of incompatible substances may have contaminated the container, initiating a slow reaction.[4]
Immediate Actions:
-
Do not open the container if it is bulging, as it may be under pressure.
-
Isolate the container in a well-ventilated area, such as a fume hood, away from other chemicals.
-
Consult your institution's environmental health and safety (EHS) office for guidance on how to safely manage and dispose of the compromised container.
Prevention:
-
Always store oxidizing agents in their original containers or in containers made of compatible materials (e.g., glass, certain types of plastic).[4][8] Avoid using containers with corks or rubber stoppers.[3][5]
-
Do not return unused chemicals to their original container to prevent contamination.[4]
-
Store oxidizing agents in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[3][13]
Frequently Asked Questions (FAQs)
1. What are oxidizing agents and what are the primary hazards associated with them?
An oxidizing agent is a substance that can cause or contribute to the combustion of other materials, generally by yielding oxygen.[1][3] They can also react exothermically with other chemicals. The primary hazards include:
-
Fire and Explosion: Oxidizing agents can initiate or accelerate the burning of combustible materials, and in some cases, can lead to explosions when mixed with incompatible substances.[3][4]
-
Corrosivity: Many oxidizing agents are also corrosive and can cause severe skin burns and eye damage.[5]
-
Toxicity: Some oxidizing agents can be toxic if inhaled or ingested.[4]
2. How can I identify if a chemical is an oxidizing agent?
-
Safety Data Sheet (SDS): The SDS will explicitly state if a chemical is an oxidizing agent in Section 2 ("Hazards Identification").
-
Pictograms: Look for the "flame over circle" pictogram on the chemical label, which indicates an oxidizing hazard.[7]
-
Chemical Name: Chemicals containing terms like "peroxide," "chlorate," "perchlorate," "nitrate," and "permanganate" are often oxidizing agents.[14][15]
3. What are some common classes of chemicals that are incompatible with oxidizing agents?
The following table summarizes common chemical classes and specific examples that are incompatible with oxidizing agents.
| Incompatible Chemical Class | Examples |
| Flammable & Combustible Liquids | Acetone, ethanol, methanol, acetic acid, oils, grease, turpentine[4][14][16] |
| Reducing Agents | Metal powders (e.g., aluminum, magnesium), sulfur, hydrides, zinc, alkali metals[15][17] |
| Organic Materials | Paper, wood, cloth, sugar, finely divided organic compounds[4][14][16] |
| Acids | Strong acids can react violently with certain oxidizing agents (e.g., sulfuric acid with permanganates)[14] |
| Ammonia and Ammonium Compounds | Anhydrous ammonia, ammonium salts[14][16] |
4. What are the key principles for the safe storage of oxidizing agents?
-
Segregation: Store oxidizing agents separately from flammable materials, combustible materials, and reducing agents.[3][5][8][9]
-
Ventilation: Ensure storage areas are well-ventilated.[13] Indoor storage cabinets may require mechanical ventilation.[13]
-
Environment: Store in a cool, dry place, away from direct sunlight and heat sources.[3][13]
-
Containment: Use appropriate containers made of inert materials.[4] Do not store on wooden shelves.[3][5]
-
Quantity: Keep the quantities of oxidizing agents to a minimum.[3][4]
5. What Personal Protective Equipment (PPE) is required when handling oxidizing agents?
The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][13] A face shield may be necessary if there is a splash hazard.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3][8][13] Nitrile gloves can offer protection for incidental contact with many lab chemicals.[3]
-
Body Protection: A lab coat, closed-toe shoes, and long-sleeved clothing are mandatory.[3] An impervious apron may be required for larger quantities.[5]
Always consult the SDS for specific PPE recommendations for the chemical you are using.[5]
6. What is the appropriate emergency response for a spill involving an oxidizing agent?
-
Alert personnel in the immediate area.
-
If the spill is large or involves highly hazardous materials, evacuate the area and contact your institution's emergency response team.
-
For small, manageable spills, and if you are trained to do so, use appropriate spill cleanup materials. Do not use combustible materials like paper towels to clean up spills of strong oxidizing agents.
-
Emergency decontamination equipment, such as an eyewash station and safety shower, should be readily accessible.[5][8][13]
Experimental Protocols
General Protocol for Assessing Chemical Compatibility
This protocol provides a general framework for qualitatively assessing the compatibility of an oxidizing agent with another chemical when such data is not available. This should only be performed by trained personnel with appropriate safety measures in place.
Objective: To observe any signs of a chemical reaction (e.g., temperature change, gas evolution, color change) when an oxidizing agent is mixed with another substance on a small scale.
Materials:
-
The oxidizing agent to be tested.
-
The chemical to be tested for compatibility.
-
Small glass test tubes or vials.
-
A thermometer or thermocouple.
-
A vortex mixer or magnetic stirrer.
-
Appropriate PPE.
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood.[3][4] Ensure an appropriate fire extinguisher and spill kit are nearby.
-
Initial Measurement: Add a small, measured amount (e.g., 1-2 mL) of the chemical to be tested into a test tube. Measure and record the initial temperature.
-
Incremental Addition: Slowly add a very small amount (e.g., a few drops or a few milligrams) of the oxidizing agent to the test tube.
-
Observation: Observe for any immediate signs of a reaction, such as:
-
Mixing: Gently agitate the mixture.
-
Continued Observation: Continue to monitor the temperature and visual appearance for several minutes.
-
Interpretation: Any of the above observations indicate a potential incompatibility. The experiment should be stopped, and the materials should be considered incompatible.
-
Disposal: Dispose of the resulting mixture as hazardous waste, following institutional guidelines.
Visualizations
Caption: Workflow for managing oxidizing agents.
Caption: Hierarchy of controls for incompatibility.
Caption: Simplified redox reaction schematic.
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
- 5. safety.duke.edu [safety.duke.edu]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. uwlax.edu [uwlax.edu]
- 10. flinders.edu.au [flinders.edu.au]
- 11. fastercapital.com [fastercapital.com]
- 12. Understanding Reactive Chemical Hazards - Prime Process Safety Center [primeprocesssafety.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. enhs.uark.edu [enhs.uark.edu]
- 16. sciencesafety.com [sciencesafety.com]
- 17. calpaclab.com [calpaclab.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. smart.dhgate.com [smart.dhgate.com]
Validation & Comparative
A Comparative Guide to Ribofuranosyl Donors: Spotlight on 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a glycosyl donor is a critical decision in the chemical synthesis of nucleosides, oligosaccharides, and glycoconjugates. The reactivity of the donor, the stereochemical outcome of the glycosylation, and the overall yield are paramount considerations. This guide provides a comparative analysis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide and other commonly employed ribofuranosyl donors. While direct comparative experimental data for the glycosyl cyanide is limited in the literature, this guide leverages data from closely related analogues and established knowledge of other donor classes to provide a comprehensive overview for researchers.
Introduction to this compound
This compound is a versatile building block primarily utilized in the synthesis of C-nucleosides.[1] In these molecules, the anomeric carbon of the ribose sugar is connected to a carbon atom of the aglycone, forming a stable C-C bond that is resistant to enzymatic cleavage. This property makes C-nucleosides attractive candidates for antiviral and antitumor drug development.[2] The benzoyl protecting groups on the ribose hydroxyls enhance the stability of the molecule and influence the stereochemical outcome of glycosylation reactions.
Comparison of Glycosyl Donor Performance
The efficacy of a glycosyl donor is evaluated based on several key performance indicators, including reaction yield, stereoselectivity (the ratio of α to β anomers formed), and the reaction conditions required for activation. This section compares the performance of this compound (using its close analogue, the 1-O-acetyl derivative, as a proxy for which experimental data is available) with other common ribofuranosyl donors.
Table 1: Performance of Ribofuranosyl Donors in Glycosylation Reactions
| Glycosyl Donor Class | Representative Donor | Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio | Reference |
| Glycosyl Cyanide Analogue | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine | TMSOTf | MeCN | Not explicitly stated for isolated isomers, but a 2:1 mixture of N-7 and N-1 isomers was obtained. | N/A (Regioisomers) | [3] |
| Glycosyl Trichloroacetimidate | 2,3,5-Tri-O-benzoyl-α,β-D-ribofuranosyl trichloroacetimidate | Generic Alcohol (R-OH) | TMSOTf or BF₃·OEt₂ | CH₂Cl₂ | Typically 70-90% | Highly dependent on C-2 protecting group and reaction conditions. | General knowledge |
| Glycosyl Halide | 2,3,5-Tri-O-benzoyl-D-ribofuranosyl bromide | Sodium salt of methyl 2-chloro-4(5)-cyanomethylimidazole-5(4)-carboxylate | None (Sodium Salt Method) | Acetonitrile | Good to excellent | Exclusively β | [4] |
| Thioglycoside | Phenyl 2,3,5-tri-O-benzoyl-1-thio-β-D-ribofuranoside | Generic Alcohol (R-OH) | NIS/TfOH | CH₂Cl₂ | Typically 60-85% | Variable, influenced by protecting groups and conditions. | General knowledge |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting protocols to new substrates. Below are representative experimental protocols for the synthesis of the target glycosyl cyanide and for glycosylation reactions using different classes of donors.
Synthesis of this compound
A common method for the synthesis of glycosyl cyanides involves the reaction of a 1-O-acyl sugar with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.[5]
Protocol:
-
To a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous acetonitrile is added trimethylsilyl cyanide (1.5 eq).
-
The mixture is cooled to 0 °C, and a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq), is added dropwise.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a few drops of pyridine and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanide.
Glycosylation using a 1-O-Acetyl Ribofuranose Donor (Proxy for Glycosyl Cyanide)
The following protocol is adapted from the work of Seela and coworkers.[3]
Protocol:
-
The acceptor, 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), is suspended in anhydrous acetonitrile.
-
N,O-Bis(trimethylsilyl)acetamide (BSA) is added, and the mixture is heated to reflux until a clear solution is obtained, then cooled to room temperature.
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) is added to the solution of the silylated acceptor.
-
The mixture is cooled to -15 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) is added dropwise.
-
The reaction is stirred at room temperature for several hours and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography.
Glycosylation using a Ribofuranosyl Trichloroacetimidate Donor
Protocol:
-
To a flame-dried flask under an inert atmosphere, add the 2,3,5-tri-O-benzoyl-D-ribofuranosyl trichloroacetimidate donor (1.2 eq), the glycosyl acceptor (1.0 eq), and activated molecular sieves (4 Å).
-
Anhydrous dichloromethane is added, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction is cooled to -40 °C, and a catalytic amount of TMSOTf or BF₃·OEt₂ is added dropwise.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine and filtered through a pad of Celite.
-
The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Visualizing Glycosylation Pathways
The choice of glycosyl donor and reaction conditions dictates the mechanistic pathway of the glycosylation reaction, which in turn determines the stereochemical outcome.
Caption: Generalized workflow for Lewis acid-promoted glycosylation.
The mechanism of Lewis acid-promoted glycosylation generally proceeds through the formation of a highly reactive oxocarbenium ion intermediate. The nature of the protecting groups, particularly at the C-2 position, plays a crucial role in directing the stereochemical outcome. The benzoyl group at C-2 of the ribofuranosyl donor can participate in the reaction, leading to the formation of a bridged acyloxonium ion. This intermediate shields one face of the ribose ring, directing the incoming nucleophile (the acceptor) to attack from the opposite face, typically resulting in the formation of the 1,2-trans-glycoside.
Caption: Role of the C-2 benzoyl group in directing stereoselectivity.
Conclusion
This compound is a valuable glycosyl donor for the synthesis of C-nucleosides. While direct comparative studies on its performance against other ribofuranosyl donors are not extensively documented, data from its 1-O-acetyl analogue and the general principles of glycosylation chemistry provide valuable insights. The choice of a glycosyl donor will ultimately depend on the specific synthetic target, the nature of the glycosyl acceptor, and the desired stereochemical outcome. Glycosyl trichloroacetimidates often offer high reactivity and good yields, while glycosyl halides can provide excellent stereocontrol under specific conditions. Further research into the glycosylation reactions of ribofuranosyl cyanides is warranted to fully elucidate their potential and expand their application in the synthesis of complex carbohydrates and nucleoside analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new synthesis of certain 7-(beta-D-ribofuranosyl) and 7-(2-deoxy-beta-D-ribofuranosyl) derivatives of 3-deazaguanine via the sodium salt glycosylation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of ribosyl and arabinosyl cyanides by reaction of 1-O-acyl sugars with trimethylsilyl cyanide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide vs. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
For researchers, scientists, and drug development professionals, the selection of the appropriate starting material is a critical decision that profoundly impacts the efficiency, stereoselectivity, and ultimate success of nucleoside analogue synthesis. This guide provides a detailed comparison of two pivotal benzoyl-protected ribofuranose derivatives: 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. By examining their chemical properties, reactivity, and applications, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
At a Glance: Key Physicochemical and Application Differences
| Property | This compound | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose |
| Molecular Formula | C₂₇H₂₁NO₇ | C₂₈H₂₄O₉ |
| Molecular Weight | 471.46 g/mol | 504.49 g/mol |
| CAS Number | 23316-67-8 | 6974-32-9 |
| Appearance | Solid | White to off-white crystalline powder |
| Primary Application | Synthesis of C-nucleoside analogues[1][2] | Synthesis of N-nucleoside analogues[3][4] |
| Glycosidic Bond Formed | C-C bond | C-N bond |
| Key Reaction Type | Lewis acid-catalyzed C-glycosylation | Vorbrüggen glycosylation (Silyl-Hilbert-Johnson reaction)[5] |
| Anomeric Leaving Group | Cyanide (-CN) | Acetate (-OAc) |
Chemical Structures and Synthetic Pathways
The fundamental difference between these two precursors lies in the anomeric substituent: a cyanide group versus an acetyl group. This distinction dictates their synthetic utility, directing the formation of either carbon-carbon or carbon-nitrogen glycosidic bonds, respectively.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
Validating C-Nucleoside Structures: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of C-nucleosides is paramount in drug discovery and chemical biology. The carbon-carbon bond between the sugar moiety and the nucleobase in C-nucleosides offers greater stability against enzymatic cleavage compared to their N-nucleoside counterparts, making them attractive therapeutic candidates.[1] X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of these molecules in the solid state. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the validation of C-nucleoside structures, supported by experimental data and detailed protocols.
Comparative Analysis of Structural Validation Methods
The selection of an analytical technique for C-nucleoside characterization depends on the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography provides unparalleled detail on the static three-dimensional structure, other methods offer insights into solution-state conformation, dynamics, and other molecular properties.
| Technique | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[2] | Unambiguous determination of stereochemistry and conformation in the solid state.[3] High resolution and accuracy. | Requires a single, high-quality crystal, which can be challenging to obtain. The determined structure is static and may not represent the solution-state conformation.[4][5][6] |
| NMR Spectroscopy | Through-bond and through-space atomic connectivity, conformational dynamics in solution, stereochemistry.[4][5][6] | Provides information about the molecule's structure and behavior in a physiologically relevant solution state.[5] Does not require crystallization.[5] | Structure determination can be complex and may not provide the same level of atomic detail as X-ray crystallography. Less suitable for very large molecules.[4][7] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns for structural elucidation.[8][9][10] | High sensitivity, requires very small amounts of sample. Can be coupled with chromatography for mixture analysis. | Does not provide information on 3D conformation or stereochemistry. Fragmentation analysis can be complex to interpret. |
| UV-Vis Spectroscopy | Electronic transitions, information about chromophores. Can be used to monitor reactions and purity.[11][12][13][14] | Simple, rapid, and non-destructive. Useful for quantitative analysis and studying interactions.[13] | Provides limited structural information, mainly related to the electronic structure of the nucleobase. |
| Chiroptical Methods (CD/VCD) | Information on stereochemistry (absolute configuration) and conformation in solution.[15][16] | Highly sensitive to the chiral nature of the molecule. Complements other techniques for stereochemical validation. | Interpretation of spectra often requires theoretical calculations and comparison with reference compounds. |
Case Study: X-ray Crystallography of Showdomycin
Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, was one of the first C-nucleosides to have its structure elucidated by X-ray crystallography.[3][17][18] This analysis provided definitive proof of its molecular structure, including the C-glycosidic bond and the relative stereochemistry of the ribose sugar.
Quantitative Crystallographic Data for Showdomycin
The following table summarizes the key crystallographic data obtained for Showdomycin. This data is crucial for validating the quality of the crystal structure determination.
| Parameter | Value | Significance |
| Molecular Formula | C₉H₁₁NO₆ | Defines the elemental composition. |
| Molecular Weight | 229.2 g/mol | Confirms the identity of the molecule. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell.[3] |
| Unit Cell Dimensions | a = 10.34 Å, b = 15.65 Å, c = 6.07 Å | The lengths of the sides of the unit cell.[3] |
| Resolution | High | Indicates the level of detail in the electron density map. |
| R-factor | Low (not specified in the initial report) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Note: The initial publication of the Showdomycin structure did not report all modern validation metrics. However, subsequent analyses and depositions in crystallographic databases would include parameters like R-free, RMSD for bond lengths and angles, and Ramachandran plot analysis for larger biomolecules.
Experimental Protocols
Crystallization of a C-Nucleoside (General Protocol)
Obtaining high-quality crystals is often the most challenging step in X-ray crystallographic analysis.[19]
-
Purification: The C-nucleoside sample must be of high purity (>98%). Purification can be achieved by methods such as high-performance liquid chromatography (HPLC) or recrystallization.
-
Solvent Selection: A suitable solvent or a mixture of solvents in which the C-nucleoside is sparingly soluble is chosen. Common solvents include water, ethanol, methanol, acetonitrile, and acetone.
-
Crystallization Method:
-
Slow Evaporation: The C-nucleoside is dissolved in a suitable solvent to near saturation. The solvent is then allowed to evaporate slowly and undisturbed at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the C-nucleoside solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop gradually reduces the solubility of the C-nucleoside, leading to crystallization.
-
Cooling: A saturated solution of the C-nucleoside at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Harvesting: Once crystals of sufficient size (typically >0.1 mm in at least one dimension) have formed, they are carefully harvested from the mother liquor using a cryoloop.[19]
X-ray Diffraction Data Collection and Structure Determination
-
Crystal Mounting: The harvested crystal is mounted on a goniometer head in the X-ray diffractometer. For data collection at low temperatures (cryo-crystallography), the crystal is flash-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
X-ray Source: A monochromatic X-ray beam, typically from a synchrotron or a rotating anode generator, is used.[19]
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[20][21] A complete dataset consists of hundreds of images taken at different crystal orientations.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[19]
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. Methods for this include direct methods, Patterson methods, or for larger molecules, molecular replacement.
-
Model Building and Refinement: An atomic model of the C-nucleoside is built into the electron density map. This model is then refined to improve the fit with the experimental data, minimizing the R-factor and R-free values.
-
Validation: The final structure is validated using various crystallographic and geometric criteria to ensure its quality and accuracy.
Visualizing the Workflow
The following diagrams illustrate the key workflows in C-nucleoside structure validation.
Caption: Workflow for C-nucleoside structure validation by X-ray crystallography.
Caption: Interrelation of techniques for comprehensive C-nucleoside structure validation.
References
- 1. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. The crystal structure of showdomycin and their derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. people.bu.edu [people.bu.edu]
- 7. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
- 8. [PDF] The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. lifesciencesite.com [lifesciencesite.com]
- 10. researchgate.net [researchgate.net]
- 11. Charge-Tagged Nucleosides in the Gas Phase: UV-Vis Action Spectroscopy and Structures of Cytidine Cations, Dications, and Cation Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. daneshyari.com [daneshyari.com]
- 16. Stereochemistry (and Conformation) of Nucleosides and Their Synthetic Precursors by Vibrational Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure of a new class of C-nucleoside antibiotic, showdomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. THE STRUCTURE OF SHOWDOMYCIN, A NOVEL CARBON-LINKED NUCLEOSIDE ANTIBIOTIC RELATED TO URIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. google.com [google.com]
A Comparative Analysis of Benzoyl vs. Benzyl Protecting Groups in Ribose Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of ribose-containing molecules, including nucleoside analogues and oligosaccharides. The choice between benzoyl (Bz) and benzyl (Bn) protecting groups, two of the most common options for hydroxyl protection, significantly influences reaction outcomes, affecting stability, stereoselectivity, and overall synthetic efficiency. This guide provides an objective, data-driven comparison of their performance in the context of ribose synthesis.
Core Properties: A Tale of Two Chemistries
Benzoyl and benzyl groups, while both providing robust protection for hydroxyl moieties, exhibit fundamentally different chemical properties that dictate their use in synthesis. Benzoyl groups, as esters, are electron-withdrawing, rendering the glycosyl donor "disarmed". This electronic effect decreases the reactivity of the anomeric center, a feature that can be strategically exploited in sequential glycosylation reactions. In contrast, benzyl groups, as ethers, are electron-donating, creating an "armed" glycosyl donor that is more reactive.
This dichotomy in reactivity is a cornerstone of modern carbohydrate synthesis, allowing for precise control over the formation of glycosidic bonds. Furthermore, the stability profiles of these two groups are distinct. Benzoyl esters are susceptible to basic hydrolysis, while benzyl ethers are generally stable to both acidic and basic conditions but can be cleaved by hydrogenolysis. This orthogonality is crucial for selective deprotection in multi-step syntheses.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for benzoyl and benzyl protecting groups in the context of ribose synthesis, based on representative experimental data.
| Parameter | Benzoyl (Bz) Group | Benzyl (Bn) Group |
| Protection Method | Benzoyl chloride, pyridine | Benzyl bromide, sodium hydride |
| Typical Yield (Protection) | >90% | >90% |
| Deprotection Method | Sodium methoxide in methanol (Zemplén) | H₂, Pd/C (catalytic hydrogenation) |
| Typical Yield (Deprotection) | >95% | >95% |
| Stability | Stable to acidic and reductive conditions | Stable to acidic and basic conditions |
| Reactivity of Glycosyl Donor | Disarmed (less reactive) | Armed (more reactive) |
| Influence on Stereoselectivity | C2-O-benzoyl often acts as a participating group, favoring 1,2-trans glycoside formation. | C2-O-benzyl is a non-participating group, and the stereochemical outcome is influenced by other factors (e.g., solvent, temperature, anomeric effect). |
Mandatory Visualization: Reaction Workflows and Logical Relationships
To visually articulate the strategic considerations in choosing between benzoyl and benzyl protecting groups, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of benzoyl and benzyl protecting groups in ribose synthesis.
Protocol 1: Per-O-benzoylation of D-Ribose
Objective: To protect all hydroxyl groups of D-ribose with benzoyl groups.
Materials:
-
D-Ribose
-
Anhydrous pyridine
-
Benzoyl chloride (BzCl)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
D-Ribose is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath.
-
Benzoyl chloride (typically 5-6 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield tetra-O-benzoyl-D-ribose.
Protocol 2: Per-O-benzylation of D-Ribose
Objective: To protect all hydroxyl groups of D-ribose with benzyl groups.
Materials:
-
D-Ribose
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Methanol
-
Diethyl ether
-
Water
-
Anhydrous Na₂SO₄
Procedure:
-
A suspension of sodium hydride (typically 5-6 equivalents) in anhydrous DMF is prepared in a flask under an inert atmosphere and cooled to 0 °C.
-
A solution of D-ribose in anhydrous DMF is added dropwise to the NaH suspension.
-
The mixture is stirred at 0 °C for 1 hour.
-
Benzyl bromide (typically 5-6 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16-24 hours.
-
The reaction progress is monitored by TLC.
-
The reaction is carefully quenched by the slow addition of methanol at 0 °C.
-
The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford tetra-O-benzyl-D-ribose.
Protocol 3: Zemplén Deprotection of Benzoylated Ribose
Objective: To remove all benzoyl protecting groups from a benzoylated ribose derivative.
Materials:
-
Tetra-O-benzoyl-D-ribose
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount, e.g., 0.1 M solution in methanol)
-
Amberlite IR-120 (H⁺) resin
Procedure:
-
The benzoylated ribose derivative is dissolved in anhydrous methanol.
-
A catalytic amount of sodium methoxide solution is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC. The reaction is typically complete within 1-2 hours.
-
The reaction is neutralized by the addition of Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
The resin is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the deprotected ribose.
Protocol 4: Catalytic Hydrogenation for Debenzylation of Protected Ribose
Objective: To remove all benzyl protecting groups from a benzylated ribose derivative.
Materials:
-
Tetra-O-benzyl-D-ribose
-
Ethanol or methanol
-
Palladium on charcoal (Pd/C, 10%)
-
Hydrogen gas (H₂)
Procedure:
-
The benzyl-protected ribose derivative is dissolved in ethanol or methanol in a flask suitable for hydrogenation.
-
A catalytic amount of 10% Pd/C is carefully added to the solution.
-
The flask is evacuated and filled with hydrogen gas (this process is typically repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
The reaction is monitored by TLC until complete consumption of the starting material.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the solvent.
-
The combined filtrates are concentrated under reduced pressure to give the deprotected ribose.
Conclusion: Making the Right Choice
The selection between benzoyl and benzyl protecting groups in ribose synthesis is a strategic decision that hinges on the overall synthetic plan. The electron-withdrawing nature of the benzoyl group provides a "disarmed" donor and the potential for neighboring group participation to control stereoselectivity, making it an excellent choice for the synthesis of 1,2-trans-glycosides. Its lability under basic conditions allows for orthogonal deprotection in the presence of acid-sensitive groups.
Conversely, the electron-donating benzyl group furnishes an "armed" donor for enhanced reactivity and is stable under a wide range of conditions, making it suitable for multi-step syntheses. As a non-participating group, it is often employed when 1,2-cis-glycosides are the desired product, although the stereochemical outcome is subject to other reaction parameters. The mild, neutral conditions of catalytic hydrogenation for its removal are compatible with a broad array of functional groups.
Ultimately, a thorough understanding of the distinct chemical behaviors of these two protecting groups empowers the synthetic chemist to design more efficient and stereocontrolled routes to complex ribose-containing target molecules.
assessing the biological activity of nucleosides synthesized from different precursors
A Comparative Guide to the Biological Activity of Synthetic Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of nucleosides synthesized from various precursors, focusing on their anticancer, antiviral, and antimicrobial properties. The information presented is supported by experimental data to aid in the evaluation and development of novel nucleoside-based therapeutics.
Nucleoside analogues are a cornerstone of chemotherapy, demonstrating significant efficacy against viral infections and cancer.[1] These synthetic compounds mimic natural nucleosides and can interfere with essential cellular processes such as DNA and RNA synthesis.[1][2] Their biological activity is profoundly influenced by their chemical structure, which in turn depends on the precursors and synthetic routes employed in their creation.[3][4] This guide explores these relationships to inform future drug design and development.
Experimental and Logical Workflow
The development and assessment of novel nucleoside analogues follow a structured workflow, from chemical synthesis to biological evaluation. This process involves the synthesis of the target compounds from various precursors, followed by a series of in vitro assays to determine their efficacy and cytotoxicity.
Caption: Workflow from Synthesis to Biological Evaluation.
Comparative Anticancer Activity
Nucleoside analogues exert their anticancer effects primarily by inhibiting DNA and RNA synthesis, leading to apoptosis in rapidly dividing cancer cells.[5] The tables below summarize the cytotoxic activity of various nucleosides against different cancer cell lines.
Table 1: Anticancer Activity of Pyrimidine Nucleoside Analogues
| Compound | Precursor/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Clofarabine | 2'-Furanose Modification | Various solid tumor and leukemia cell lines | 0.028–0.29 | [5] |
| Gemcitabine | D-ribose derivative | Various cancer cell lines | Potent activity | [6] |
| 2'-Fluoro-4'-selenoarabinocytidine | 2'-Modified 4'-selenoarabino nucleoside | Human cancer cell lines | Highly potent | [5] |
| Compound 6 | Modified α-D-glucose | HeLa | 54 µg/mL | [7] |
| dAdo-S-NO | 2'-deoxyadenosine conjugate | RKO (colon carcinoma) | ~10 | [8] |
| dAdo-S-NO | 2'-deoxyadenosine conjugate | Hep3B2.1-7 (hepatocarcinoma) | ~15 | [8] |
| dU-t-NO | 2'-deoxyuridine conjugate | RKO (colon carcinoma) | ~50 | [8] |
| dU-t-NO | 2'-deoxyuridine conjugate | Hep3B2.1-7 (hepatocarcinoma) | ~50 | [8] |
Table 2: Anticancer Activity of Purine Nucleoside Analogues
| Compound | Precursor/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Triciribine | Tricyclic nucleoside | Breast cancer cells | Potent Akt inhibitor | [1] |
| Ferrocene-containing nucleosides | Ferrocene appended | Esophageal cancer cell line | Promising cytostatic activity | [5] |
| Carbocyclic nucleoside 76 | Carbocyclic modification | >100 different cell lines | High potency | [5] |
Comparative Antiviral Activity
Antiviral nucleoside analogues act by inhibiting viral polymerases, leading to the termination of viral genome replication.[9] Their effectiveness is often dependent on the specific virus and the modifications made to the nucleoside scaffold.
Table 3: Antiviral Activity of Nucleoside Analogues
| Compound | Precursor/Modification | Virus | EC50 (µM) | Reference |
| 2′-C-MeC | 2'-C-Methylcytidine | Murine Norovirus (MNV) | 6.9 | [10] |
| 2′-F-2′-C-MeC | 2'-Fluoro-2'-C-Methylcytidine | Murine Norovirus (MNV) | 3.2 | [10] |
| NHC | - | Murine Norovirus (MNV) | 1.5 | [10] |
| 1'-cyano analogue | 1'-substituted 4-aza-7,9-dideazaadenosine | Ebola virus (EBOV) | 0.78 | [11] |
| Janus type nucleoside 1a | 2-amino-4,6-dihydroxypyrimidine | Hepatitis B Virus (HBV) | 10 | [12] |
| Remdesivir | C-nucleoside analogue | Ebola, SARS-CoV, MERS-CoV | Potent activity | [13] |
Mechanism of Action: Inhibition of Viral Polymerase
A common mechanism for antiviral nucleoside analogues involves their conversion to the active triphosphate form within the host cell. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase, leading to chain termination and inhibition of viral replication.
Caption: Mechanism of Antiviral Nucleoside Analogues.
Comparative Antimicrobial Activity
While less common than their antiviral and anticancer counterparts, some nucleoside analogues have shown promising antibacterial activity.[6] These compounds can interfere with essential bacterial metabolic pathways.
Table 4: Antimicrobial Activity of Nucleoside Analogues
| Compound | Precursor/Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Nu-3 | Modified nucleotide | Gram-positive and Gram-negative bacteria | Wide spectrum | [14] |
| 5'-deoxythymidine | 5'-deoxy modification | Bacillus subtilis | 50 | [15] |
| 5'-deoxythymidine | 5'-deoxy modification | Staphylococcus aureus | 50 | [15] |
| Ara-C | Arabinofuranosylcytosine | Escherichia coli, Sarcina lutea, Bacillus cereus, Proteus mirabilis | Inhibitory activity | [16] |
| TTU | Modified uracil | Escherichia coli, Sarcina lutea, Bacillus cereus, Proteus mirabilis | Inhibitory activity | [16] |
| Gemcitabine | D-ribose derivative | Gram-positive bacteria (e.g., Listeria, Bacillus, Staphylococcus) | Potent antibacterial effect | [6] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment and comparison of the biological activity of synthesized nucleosides.
Protocol 1: MTT Assay for Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized nucleoside analogues and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Viral Infection: Infect the cells with the virus at a known multiplicity of infection (MOI) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the nucleoside analogue and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates at 37°C until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value by comparing the number of plaques in treated wells to untreated controls.[17]
Protocol 3: Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
-
Compound Dilution: Prepare a serial dilution of the nucleoside analogue in a 96-well microtiter plate with broth medium.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacteria to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[18]
References
- 1. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03026A [pubs.rsc.org]
- 5. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues [mdpi.com]
- 6. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 7. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Anticancer Activity of Nucleoside–Nitric Oxide Photo-Donor Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiviral activity of nucleoside analogues against norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity and mechanism of action of Nu-3, a protonated modified nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of unnatural nucleosides on the control of microbial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Balancing Act: Cost-Benefit Analysis of Ribofuranosyl Precursors in Drug Synthesis
For researchers and professionals in drug development, the choice of a ribofuranosyl precursor is a critical decision that significantly impacts the efficiency, cost, and stereochemical outcome of nucleoside analogue synthesis. This guide provides a comprehensive comparison of common ribofuranosyl precursors, offering a cost-benefit analysis supported by experimental data to inform the selection process for laboratory and industrial-scale applications.
The synthesis of nucleoside analogues, a cornerstone of antiviral and anticancer drug development, hinges on the crucial glycosylation step where a ribofuranosyl precursor is coupled with a nucleobase. The nature of this precursor—defined by its protecting groups and the anomeric leaving group—profoundly influences reaction yields, stereoselectivity, and overall process economics. This guide delves into a comparative analysis of the most frequently employed ribofuranosyl precursors, weighing their synthetic accessibility against their performance in glycosylation reactions.
Key Ribofuranosyl Precursors: A Comparative Overview
The most common classes of ribofuranosyl precursors are those with acyl protecting groups (such as acetyl and benzoyl) and an anomeric acetate or halide, and silylated derivatives. Each presents a unique set of advantages and disadvantages.
Acyl-Protected Ribofuranosyl Acetates
Among the most widely used precursors is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose . Its popularity stems from its crystalline nature, making it relatively easy to purify and handle. The benzoyl groups are more sterically hindering than acetyl groups, which can influence the stereochemical outcome of the glycosylation, often favoring the desired β-anomer.
Cost-Benefit Analysis:
| Feature | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose |
| Starting Material Cost | D-Ribose (relatively low) | D-Ribose (relatively low) |
| Reagent Cost | Benzoyl chloride (moderate) | Acetic anhydride (low) |
| Synthesis Complexity | Multi-step synthesis from D-ribose. | Multi-step synthesis from D-ribose. |
| Stability | High, crystalline solid. | Moderate, often an oil. |
| Glycosylation Performance | Generally good to high yields with good β-selectivity. | Yields and selectivity can be more variable. |
| Scalability | Well-established for industrial scale. | Suitable for industrial scale. |
| Overall Cost-Benefit | Higher initial precursor cost offset by reliable performance and high yields in glycosylation, making it cost-effective for many applications. | Lower precursor cost but may require more optimization of the glycosylation step, potentially increasing overall process cost. |
Ribofuranosyl Halides
Glycosyl halides, such as 1-chloro- or 1-bromo-2,3,5-tri-O-acyl-D-ribofuranose , are highly reactive glycosylating agents. Their enhanced reactivity can lead to faster reaction times and can be advantageous for less reactive nucleobases. However, this reactivity also makes them less stable and more sensitive to moisture, requiring careful handling.
Cost-Benefit Analysis:
| Feature | Acyl-Protected Ribofuranosyl Halides |
| Starting Material Cost | Protected Ribose (moderate to high) |
| Reagent Cost | Halogenating agents (e.g., HBr in acetic acid) are relatively inexpensive. |
| Synthesis Complexity | Typically prepared from the corresponding 1-O-acetylated precursor in an additional step. |
| Stability | Lower stability, moisture-sensitive. |
| Glycosylation Performance | High reactivity can lead to excellent yields, but stereoselectivity can be challenging to control. |
| Scalability | Used in industrial processes, but requires stringent control of reaction conditions. |
| Overall Cost-Benefit | Can be highly effective for specific applications, but the handling challenges and potential for side reactions need to be carefully managed. The additional synthetic step adds to the overall cost. |
Silylated Ribose Derivatives
In situ silylation of ribose or the use of persilylated ribose derivatives offers a more direct route to nucleoside synthesis, often starting from unprotected or partially protected ribose. This approach can reduce the number of protection and deprotection steps, a significant advantage in terms of process efficiency and cost. However, the glycosylation reactions with silylated derivatives can sometimes be less stereoselective.
Cost-Benefit Analysis:
| Feature | Silylated Ribose Derivatives |
| Starting Material Cost | D-Ribose (low) |
| Reagent Cost | Silylating agents (e.g., HMDS, TMSCl) are moderately priced. |
| Synthesis Complexity | Can simplify the overall process by reducing protection/deprotection steps. |
| Stability | Often generated in situ; isolated silylated sugars can be moisture-sensitive. |
| Glycosylation Performance | Yields can be good, but achieving high β-selectivity can be challenging and may require specific catalysts or conditions. |
| Scalability | Attractive for large-scale synthesis due to the potential for fewer steps. |
| Overall Cost-Benefit | Potentially the most cost-effective route if stereoselectivity can be adequately controlled. The reduction in synthetic steps is a major economic driver. |
Experimental Protocols
Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
This procedure is a common laboratory-scale synthesis starting from D-ribose.
Materials:
-
D-Ribose
-
Methanol
-
Thionyl chloride
-
Pyridine
-
Benzoyl chloride
-
Acetic anhydride
-
Sulfuric acid
-
Ethyl acetate
-
Sodium bicarbonate
Procedure:
-
Methyl Ribofuranoside Formation: D-ribose is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to form the methyl ribofuranoside.
-
Benzoylation: The methyl ribofuranoside is then treated with benzoyl chloride in the presence of pyridine to protect the hydroxyl groups at the 2, 3, and 5 positions.
-
Acetolysis: The anomeric methyl group is replaced with an acetyl group by reacting the tribenzoylated methyl ribofuranoside with acetic anhydride and a catalytic amount of sulfuric acid.
-
Work-up and Purification: The reaction mixture is neutralized with a weak base like sodium bicarbonate, and the product is extracted with an organic solvent like ethyl acetate. The final product is typically purified by recrystallization.
Expected Yield: Overall yields for this multi-step synthesis are typically in the range of 60-75%.
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and the final precursors, the following diagrams illustrate the key synthetic transformations.
Caption: Synthetic pathways to common ribofuranosyl precursors.
Logical Framework for Precursor Selection
The choice of a ribofuranosyl precursor is a multi-faceted decision that involves balancing cost, efficiency, and the specific requirements of the target nucleoside. The following diagram outlines a logical workflow for this selection process.
Caption: Decision workflow for selecting a ribofuranosyl precursor.
Conclusion
The selection of an optimal ribofuranosyl precursor is a strategic decision that requires a thorough evaluation of the trade-offs between cost, synthetic efficiency, and performance in the critical glycosylation step. For applications where high β-selectivity and reliable, high-yielding reactions are paramount, the higher initial cost of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is often justified. For syntheses involving less reactive nucleobases, the increased reactivity of ribofuranosyl halides may be necessary, despite their handling challenges. For large-scale industrial synthesis where minimizing the number of steps is a primary driver of cost-effectiveness, silylated ribose derivatives present a compelling option, provided that the desired stereochemical outcome can be consistently achieved. Ultimately, the ideal precursor is context-dependent, and a careful analysis of the factors outlined in this guide will enable researchers to make an informed decision that best suits their specific synthetic goals and economic constraints.
Unveiling the Stereochemistry: A Spectroscopic Comparison of Ribofuranosyl Cyanide Anomers
A detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data provides a clear distinction between the α and β anomers of ribofuranosyl cyanide, crucial intermediates in the synthesis of C-nucleoside analogues, which are of significant interest in drug development. This guide presents a comparative overview of their spectroscopic signatures, supported by established experimental protocols, to aid researchers in their identification and characterization.
The spatial orientation of the cyanide group at the anomeric carbon (C1) in ribofuranosyl cyanide defines its α or β configuration, profoundly influencing its chemical reactivity and biological activity. Differentiating between these two anomers is paramount for the stereocontrolled synthesis of C-nucleosides. Spectroscopic techniques, particularly NMR and IR spectroscopy, offer a powerful and non-destructive means to elucidate the precise stereochemistry.
Spectroscopic Data Comparison
The key distinguishing features in the ¹H and ¹³C NMR spectra of the α and β anomers of ribofuranosyl cyanide are the chemical shifts (δ) and coupling constants (J) of the anomeric proton (H1) and carbon (C1), as well as the adjacent protons on the furanose ring.
| Spectroscopic Parameter | α-Ribofuranosyl Cyanide | β-Ribofuranosyl Cyanide |
| ¹H NMR | ||
| δ (H1) | Typically downfield | Typically upfield |
| J (H1-H2) | ~4-6 Hz | ~0-2 Hz |
| ¹³C NMR | ||
| δ (C1) | Downfield (~3-5 ppm difference) | Upfield |
| IR Spectroscopy | ||
| ν (C≡N) | ~2230-2240 cm⁻¹ | ~2230-2240 cm⁻¹ |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The IR stretching frequency of the nitrile group is not significantly different between the anomers.
Experimental Protocols
Synthesis of Ribofuranosyl Cyanide Anomers
The synthesis of ribofuranosyl cyanide anomers typically involves the reaction of a protected ribofuranosyl donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, with a cyanide source, often trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst (e.g., SnCl₄ or BF₃·OEt₂). The anomeric ratio of the product can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the protecting groups and catalyst. Separation of the anomers is usually achieved by silica gel column chromatography. Subsequent deprotection of the benzoyl groups affords the unprotected ribofuranosyl cyanide anomers.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) for protected intermediates or deuterium oxide (D₂O) or deuterated methanol (CD₃OD) for the unprotected compounds. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy: Infrared spectra are recorded using an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. The characteristic stretching frequency (ν) of the nitrile group (C≡N) is a key diagnostic peak.
Logical Flow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of the α and β anomers of ribofuranosyl cyanide.
Caption: Workflow for the synthesis, separation, spectroscopic analysis, and identification of ribofuranosyl cyanide anomers.
The distinct differences in the ¹H and ¹³C NMR spectra, particularly the chemical shift of the anomeric proton and carbon and the H1-H2 coupling constant, provide unambiguous evidence for the assignment of the α and β configurations of ribofuranosyl cyanide. This detailed spectroscopic comparison is an indispensable tool for researchers engaged in the synthesis of C-nucleosides and other carbohydrate-based therapeutics.
Navigating the Maze of Specificity: A Comparative Guide to the Cross-Reactivity of Synthesized Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe antiviral and anticancer therapies hinges on the specificity of synthesized nucleoside analogues. These molecules are designed to mimic natural nucleosides, thereby interfering with the replication of viral or cellular genetic material. However, their similarity to endogenous molecules creates a significant risk of off-target effects, primarily through interactions with host cellular polymerases and kinases. This guide provides an objective comparison of the cross-reactivity profiles of several key synthesized nucleoside analogues, supported by experimental data, to aid in the selection and development of more targeted therapeutic agents.
At a Glance: Comparative Cross-Reactivity Profiles
The therapeutic window of a nucleoside analogue is determined by its selectivity—its ability to inhibit the target viral or cellular enzyme at concentrations significantly lower than those that affect host cell machinery. This is often quantified by the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI indicates greater selectivity and a more promising safety profile.[1] The following tables summarize the inhibitory activity of the triphosphate forms of several nucleoside analogues against viral and human polymerases, and their cytotoxic effects on various human cell lines.
Table 1: Inhibition of Viral vs. Human Polymerases by Nucleoside Analogue Triphosphates (IC50/Ki in µM)
| Nucleoside Analogue (Triphosphate Form) | Viral Target & Polymerase | IC50/Ki (µM) | Human Off-Target Polymerase | IC50/Ki (µM) | Selectivity (Human/Viral) |
| Favipiravir-RTP | Influenza A Virus RdRp | 0.341[2] | Human DNA Polymerase α | >1000[2] | >2932 |
| Human DNA Polymerase β | >1000[2] | >2932 | |||
| Human DNA Polymerase γ | >1000[2] | >2932 | |||
| Human RNA Polymerase II | 905[2] | ~2654 | |||
| Remdesivir-TP | SARS-CoV-2 RdRp | - | Human Mitochondrial RNA Polymerase (POLRMT) | Less efficiently incorporated | - |
| MERS-CoV RdRp | - | - | - | - | |
| Zidovudine-TP (AZT-TP) | HIV-1 Reverse Transcriptase | - | Human DNA Polymerase γ | 1.8 (Ki, competitive)[3] | - |
| 6.8 (Ki', noncompetitive)[3] | |||||
| 2'-C-Methylcytidine-TP | Norovirus RdRp | Low µM range[4] | Human Mitochondrial RNA Polymerase | Recognized as substrate[4] | Low[4] |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. RdRp is RNA-dependent RNA polymerase. A higher selectivity value indicates greater specificity for the viral target.
Table 2: Cytotoxicity of Nucleoside Analogues in Human Cell Lines (CC50 in µM)
| Nucleoside Analogue | HepG2 (Liver) | Vero (Kidney) | MT-4 (T-lymphocyte) | Skeletal Muscle | Erythroid Progenitors | Myeloid Lineage | Renal Proximal Tubule |
| Tenofovir | 398[5] | - | - | 870[5] | >200[5] | Less toxic than ZDV, d4T, ddC[5] | Weaker effects than Cidofovir[5] |
| Zidovudine (AZT) | 14[6] | - | - | Lower CC50 than Tenofovir[5] | 0.06 - 5[5] | More toxic than Tenofovir[5] | - |
| Didanosine (ddI) | >50[6] | - | - | Lower CC50 than Tenofovir[5] | - | - | - |
| Stavudine (d4T) | >50[6] | - | - | Lower CC50 than Tenofovir[5] | 0.06 - 5[5] | More toxic than Tenofovir[5] | - |
| Zalcitabine (ddC) | 20[6] | - | - | Lower CC50 than Tenofovir[5] | 0.06 - 5[5] | Most toxic of tested NRTIs[5] | - |
| Abacavir | - | - | - | Lower CC50 than Tenofovir[5] | - | - | - |
| Favipiravir | - | 61.88 (IC50 for SARS-CoV-2) | - | - | - | - | - |
| Sofosbuvir | - | - | - | - | - | - | - |
Note: CC50 is the half-maximal cytotoxic concentration. A higher CC50 value indicates lower cytotoxicity.
Illuminating the Path: Mechanism of Action and Experimental Evaluation
The journey of a nucleoside analogue from administration to therapeutic effect—or off-target toxicity—is a multi-step process. Understanding this pathway is crucial for interpreting cross-reactivity data.
A systematic evaluation of a novel nucleoside analogue's cross-reactivity is essential. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in cross-reactivity studies. The following are detailed methodologies for key experiments cited in this guide.
MTT Assay for Cytotoxicity (CC50 Determination)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well microtiter plates
-
Selected human cell lines (e.g., HepG2, Vero, MT-4)
-
Complete cell culture medium
-
Synthesized nucleoside analogue (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analogue in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the CC50 value.
Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)
This assay is considered the gold standard for measuring the ability of a compound to inhibit viral replication.
Materials:
-
24-well plates
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1)
-
Virus stock of known titer
-
Complete cell culture medium
-
Synthesized nucleoside analogue
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and grow until they form a confluent monolayer.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with the virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the adsorption period, prepare serial dilutions of the nucleoside analogue in the overlay medium.
-
Overlay: After adsorption, remove the virus inoculum and wash the cells with PBS. Add 1 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
-
Plaque Counting: Aspirate the crystal violet and wash the plates with water. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the EC50 value.
Polymerase Inhibition Assay (IC50 Determination)
This biochemical assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analogue on the activity of a specific viral or human polymerase.
Materials:
-
Purified recombinant viral polymerase (e.g., HIV-1 RT, HCV NS5B) and human DNA polymerases (e.g., α, β, γ)
-
Nucleoside analogue triphosphate
-
Appropriate DNA or RNA template-primer
-
Radiolabeled or fluorescently labeled dNTPs/NTPs
-
Reaction buffer specific for the polymerase
-
96-well filter plates or other detection system
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the reaction buffer, template-primer, a mix of unlabeled dNTPs/NTPs, and the specific radiolabeled or fluorescently labeled dNTP/NTP.
-
Inhibitor Addition: Add varying concentrations of the nucleoside analogue triphosphate to the reaction mixtures. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). For radiolabeled assays, spot the reaction mixture onto filter paper, wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal according to the specific assay kit instructions.
-
Data Analysis: Determine the percentage of polymerase inhibition for each concentration of the nucleoside analogue triphosphate. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Conclusion
The data presented in this guide underscore the critical importance of comprehensive cross-reactivity profiling in the development of nucleoside analogues. While some analogues, such as Favipiravir, demonstrate a high degree of selectivity for their viral targets, others exhibit significant off-target activity against host polymerases, particularly mitochondrial DNA polymerase γ, which can lead to toxicity. The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies. By systematically evaluating both on-target efficacy and off-target effects, the scientific community can continue to develop safer and more effective nucleoside analogue-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects of Antiretroviral Nucleoside Analogs on Mitochondrial Function in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensure laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the safe disposal of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide, a complex organic molecule containing both benzoyl ester and cyanide functional groups. The procedure outlined below involves alkaline hydrolysis of the ester groups and simultaneous oxidation of the toxic cyanide moiety to the less harmful cyanate.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (type N95 or equivalent), safety goggles, and chemical-resistant gloves.[1]
-
Ventilation: All steps of this procedure must be carried out in a well-ventilated chemical fume hood.
-
Incompatible Materials: Avoid contact with strong acids, as this can liberate highly toxic hydrogen cyanide gas.[2] Also, keep away from strong oxidizing agents and strong bases in concentrated forms until the controlled procedure is initiated.[2]
Disposal Protocol: Alkaline Hydrolysis and Oxidation
This procedure is designed for the treatment of small quantities of this compound typically generated in a research laboratory setting.
Step 1: Preparation of the Alkaline Reaction Mixture
-
In a suitable container (e.g., a borosilicate glass beaker or flask) of appropriate size to allow for stirring and potential foaming, dissolve the this compound waste in a suitable organic solvent in which it is soluble, if it is in solid form.
-
Prepare a solution of sodium hydroxide (NaOH). The concentration should be sufficient to achieve and maintain a pH above 10 throughout the reaction. A 1 M to 2 M solution is generally effective.
-
Slowly and with constant stirring, add the sodium hydroxide solution to the dissolved waste. The high pH of this solution will initiate the hydrolysis of the benzoyl ester groups.
Step 2: Oxidation of the Cyanide Group
-
While continuing to stir the alkaline mixture, slowly add a solution of sodium hypochlorite (NaOCl), which is the active ingredient in household bleach. A commercial bleach solution (typically 5-6% NaOCl) can be used. An excess of sodium hypochlorite should be used to ensure complete oxidation of the cyanide.
-
The cyanide group will be oxidized to the much less toxic cyanate ion.[3][4] The reaction is as follows: CN⁻ + OCl⁻ → OCN⁻ + Cl⁻
-
The high pH environment is crucial for this step, as it prevents the formation of toxic cyanogen chloride gas and is optimal for the oxidation reaction.[3]
Step 3: Monitoring the Reaction
-
pH and ORP Monitoring: For larger quantities or for facilities equipped with such, the reaction can be monitored using a pH meter and an Oxidation-Reduction Potential (ORP) meter. The pH should be maintained above 10. The ORP should initially rise to above +400 mV, indicating the oxidation of cyanide to cyanate.[3]
-
Reaction Time: Allow the reaction to proceed with stirring for a sufficient amount of time to ensure completion. A minimum of several hours is recommended. For complete assurance, letting the reaction stir overnight is a common practice.
-
Testing for Complete Cyanide Destruction: Before final disposal, it is essential to confirm that all cyanide has been destroyed. Commercially available cyanide test kits or specific analytical methods can be used.[5][6][7][8]
Step 4: Neutralization and Final Disposal
-
Once the absence of cyanide is confirmed, the resulting solution can be neutralized. Slowly add a suitable acid (e.g., hydrochloric acid or sulfuric acid) with stirring to bring the pH to a neutral range (between 6 and 8). This should be done cautiously to control any heat generation.
-
The final solution will contain sodium benzoate, ribose derivatives (which are sugars), and inorganic salts (sodium chloride, sodium sulfate, etc.). These are generally considered non-hazardous and, depending on local regulations, may be suitable for drain disposal with copious amounts of water.[9] However, it is imperative to consult and adhere to your institution's and local environmental regulations for waste disposal.
-
For larger quantities, the neutralized solution should be collected in a designated aqueous waste container for professional disposal.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Purpose |
| pH for Hydrolysis & Oxidation | > 10 | Facilitates ester hydrolysis and is optimal for cyanide oxidation.[3] |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | Effective for oxidizing cyanide to cyanate.[3][4] |
| ORP for Cyanide Oxidation | > +400 mV | Indicates the initial, rapid oxidation of cyanide to cyanate.[3] |
| Reaction Time | Several hours to overnight | Ensures complete hydrolysis and oxidation. |
| Final pH for Disposal | 6 - 8 | Neutralization of the treated waste stream before final disposal. |
Experimental Workflow Diagram
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary information for the safe and effective disposal of this compound. By adhering to these procedures and all applicable safety and environmental regulations, laboratory professionals can minimize risks and ensure responsible chemical waste management.
References
- 1. yokogawa.com [yokogawa.com]
- 2. 911metallurgist.com [911metallurgist.com]
- 3. Oxidation Monitoring in the Cyanide Wastewater Treatment Process | Yokogawa Canada [yokogawa.com]
- 4. nemc.us [nemc.us]
- 5. US4227888A - Method for the quantitative determination of cyanide - Google Patents [patents.google.com]
- 6. epa.gov [epa.gov]
- 7. scispace.com [scispace.com]
- 8. Analytical Methods for Total Cyanide Assay Determination - 911Metallurgist [911metallurgist.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guide for 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide (CAS No. 23316-67-8). Adherence to these procedures is paramount to ensure personnel safety and mitigate potential environmental impact. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before handling this compound. The following table summarizes the minimum required personal protective equipment.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles and a face shield should be worn, especially when there is a potential for splashes or dust generation.[2][3] |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., nitrile rubber) is recommended.[2][3][4][5] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A laboratory coat must be worn.[3][4][5] For procedures with a higher risk of contamination, additional protective clothing may be necessary. |
| Respiratory Protection | All handling of this solid compound that may generate dust must be conducted in a certified chemical fume hood to prevent inhalation.[2][3][5][6] If there is a potential for exposure outside of a fume hood, a NIOSH-approved N95 dust mask or higher level of respiratory protection should be used.[1] |
Operational Plan: Safe Handling and Use
All operations involving this compound must be performed by trained personnel in a designated and well-ventilated laboratory area, exclusively within a chemical fume hood.[2][3][5][6] Never work alone when handling this compound.[3][5]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the designated chemical fume hood is certified and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.[5]
-
Assemble all necessary equipment and reagents before starting.
-
Don all required personal protective equipment as detailed above.
-
Line the work area within the fume hood with absorbent bench paper to contain any potential spills.
-
-
Weighing and Transferring the Solid:
-
All weighing and transferring of the solid compound must be performed inside a chemical fume hood to minimize inhalation exposure.[6][7][8][9]
-
Use the "tare method" to avoid opening the container outside the hood.[6][8] Pre-weigh a sealed container, add the chemical inside the fume hood, seal the container, and then re-weigh it outside the hood.
-
Use a spatula or other appropriate tools for transferring the solid, avoiding the creation of dust.[10]
-
-
During Use (e.g., Preparing a Solution):
-
Keep the container of the compound closed when not in active use.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Avoid contact with skin and eyes. If contact occurs, follow the first-aid procedures outlined below.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that came into contact with the chemical.
-
Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Remove PPE carefully, avoiding contact with the outer surfaces, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Quantitative Exposure Limits for Cyanides
| Parameter | Value | Agency |
| OSHA PEL (Permissible Exposure Limit) | 5 mg/m³ (as CN) - 8-hour TWA | OSHA[10][11] |
| NIOSH REL (Recommended Exposure Limit) | 4.7 ppm (5 mg/m³) (as CN) - 10-minute Ceiling | NIOSH[10] |
| ACGIH TLV (Threshold Limit Value) | 5 mg/m³ (as CN) - Ceiling | ACGIH[10] |
| IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ (as CN) | NIOSH[10] |
TWA = Time-Weighted Average
Disposal Plan
All waste containing this compound, including empty containers, contaminated lab supplies (e.g., gloves, bench paper), and spill cleanup materials, must be disposed of as hazardous waste.[2][4][12]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Container Labeling:
-
Label all waste containers as "HAZARDOUS WASTE – CYANIDE" and include the date of generation and a warning against mixing with acids.[12]
-
-
Storage:
-
Store waste containers in a designated, secure area, such as a satellite accumulation area or within a chemical fume hood, away from incompatible materials, especially acids.[13]
-
-
Decontamination of Empty Containers:
-
Even when "empty," the original container must be treated as hazardous waste and disposed of accordingly.[4] Do not rinse the container into the sink.
-
-
Waste Pickup:
-
Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[2]
-
Spill and Emergency Procedures
In Case of a Spill:
-
Inside a Fume Hood:
-
If the spill is small and you are trained and comfortable, you can clean it up.
-
Cover the spill with an absorbent material.
-
Decontaminate the area by first cleaning with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2][5][14][15]
-
Collect all cleanup materials in a sealed bag or container labeled as "HAZARDOUS WASTE – CYANIDE".[4][12]
-
-
Outside a Fume Hood:
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes in a safety shower.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow and Logic Diagrams
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Occupational exposure to hydrogen cyanide and cyanide salts (NaCN, KCN, and Ca(CN)2) [stacks.cdc.gov]
- 4. uvic.ca [uvic.ca]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]
- 11. nj.gov [nj.gov]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. uwindsor.ca [uwindsor.ca]
- 14. bu.edu [bu.edu]
- 15. uh.edu [uh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
